2,6-Dichloro-3,5-dihydroxybenzoic acid
Beschreibung
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Eigenschaften
IUPAC Name |
2,6-dichloro-3,5-dihydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O4/c8-5-2(10)1-3(11)6(9)4(5)7(12)13/h1,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDDPJIOJZZKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)Cl)C(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Hypothetical Exploration: The Role of 2,6-dichloro-3,5-dihydroxybenzoic Acid in Modulating the β-Amyloid Degradation Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The aggregation of β-amyloid (Aβ) peptides is a central pathological hallmark of Alzheimer's disease (AD). Consequently, pathways governing Aβ degradation are of immense interest in drug development. This technical guide explores the hypothetical role of 2,6-dichloro-3,5-dihydroxybenzoic acid as a modulator of Aβ degradation. While no direct evidence currently links this specific compound to Aβ metabolism, its structural features—a halogenated phenolic acid—suggest a plausible interaction with key enzymatic and non-enzymatic clearance pathways. We will dissect the established Aβ degradation cascade, propose a scientifically grounded, albeit speculative, mechanism of action for 2,6-dichloro-3,5-dihydroxybenzoic acid, and provide detailed, actionable experimental protocols to investigate this hypothesis. This document is intended to serve as a roadmap for researchers seeking to explore novel therapeutic strategies targeting Aβ clearance.
Introduction: The β-Amyloid Clearance Challenge
The amyloid cascade hypothesis posits that the accumulation and deposition of β-amyloid peptides in the brain are primary events in the pathogenesis of Alzheimer's disease. In a healthy brain, the production of Aβ from the amyloid precursor protein (APP) is balanced by highly efficient clearance mechanisms. This clearance is predominantly mediated by proteolytic degradation from a suite of enzymes known as Aβ-degrading enzymes (ADEs), including neprilysin (NEP), insulin-degrading enzyme (IDE), and endothelin-converting enzyme (ECE). A failure in these degradation pathways leads to the accumulation of Aβ monomers, their oligomerization, and eventual fibrillation into senile plaques, driving neurotoxicity.
The pursuit of small molecules that can enhance or modulate these degradation pathways is a critical frontier in AD drug discovery. Halogenated organic compounds, particularly those with phenolic structures, are known to exhibit diverse biological activities, including enzyme inhibition or allosteric modulation. This guide focuses on a specific, yet unexplored candidate: 2,6-dichloro-3,5-dihydroxybenzoic acid . We will build a theoretical framework for its potential role in the Aβ degradation network, providing a basis for future empirical validation.
Deconstructing the Key Players
The Target: β-Amyloid (Aβ) Degradation Pathway
The metabolic fate of Aβ is complex, involving multiple enzymes and cellular pathways. A simplified overview of the major enzymatic degradation routes is essential for identifying potential points of intervention.
-
Neprilysin (NEP): A zinc metalloendopeptidase, NEP is considered the most significant physiological Aβ-degrading enzyme. It degrades Aβ monomers and, to a lesser extent, oligomers at multiple sites within the peptide sequence.
-
Insulin-Degrading Enzyme (IDE): Another major zinc metalloprotease, IDE degrades a variety of substrates, including insulin and Aβ monomers. Its large catalytic chamber engulfs and cleaves the peptide.
-
Endothelin-Converting Enzyme (ECE): ECE-1 and ECE-2 are zinc metalloproteases that can degrade Aβ peptides within the acidic compartments of the endosomal-lysosomal pathway.
The logical flow of the enzymatic degradation of Aβ can be visualized as a multi-pronged attack on the peptide.
Caption: Proposed allosteric modulation of NEP by the compound.
Experimental Validation Workflow
To move from hypothesis to evidence, a structured, multi-stage validation process is required. This workflow is designed to be self-validating, with clear go/no-go decision points.
Stage 1: In Vitro Enzymatic Assays
Objective: To determine if 2,6-dichloro-3,5-dihydroxybenzoic acid directly modulates the activity of recombinant human NEP.
Protocol:
-
Reagents and Materials:
-
Recombinant human Neprilysin (rhNEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
2,6-dichloro-3,5-dihydroxybenzoic acid (test compound)
-
Thiorphan (known NEP inhibitor, positive control)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer. A typical starting range would be from 100 µM down to 1 nM.
-
In each well of the microplate, add 50 µL of assay buffer.
-
Add 10 µL of the test compound dilution (or control vehicle/Thiorphan).
-
Add 20 µL of rhNEP solution (final concentration ~1 ng/µL).
-
Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~10 µM).
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission appropriate for the substrate) at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent activity versus the log of the compound concentration. An increase in velocity would suggest activation, while a decrease would indicate inhibition.
-
Trustworthiness Check: The inclusion of a known inhibitor (Thiorphan) validates that the assay is sensitive to modulation. A dose-response curve should be observed for the control.
Stage 2: Cell-Based Aβ Degradation Assay
Objective: To determine if the compound can enhance Aβ clearance in a cellular context.
Protocol:
-
Cell Line:
-
Use a cell line that expresses NEP, such as human neuroblastoma SH-SY5Y cells or HEK293 cells stably overexpressing APP.
-
-
Procedure:
-
Plate the cells in a 24-well plate and grow to ~80% confluency.
-
Replace the medium with fresh serum-free medium containing a known concentration of synthetic Aβ42 (e.g., 100 nM).
-
Simultaneously, treat the cells with various concentrations of 2,6-dichloro-3,5-dihydroxybenzoic acid (e.g., 0.1, 1, 10 µM) or vehicle control.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the remaining Aβ42 concentration in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis:
-
Compare the Aβ42 levels in the supernatant of treated cells versus vehicle-treated cells. A significant reduction in Aβ42 levels in the presence of the compound would indicate enhanced cellular clearance.
-
Trustworthiness Check: Run a parallel experiment using a known NEP inhibitor to confirm that the observed Aβ degradation in the cell line is indeed NEP-dependent.
The overall experimental workflow can be visualized as a decision-making tree.
Caption: A structured workflow for validating the hypothesis.
Conclusion and Future Directions
This guide has presented a theoretical yet scientifically plausible framework for the role of 2,6-dichloro-3,5-dihydroxybenzoic acid as a novel modulator of the β-amyloid degradation pathway. By postulating an allosteric activation mechanism on neprilysin, we have laid out a clear, actionable path for experimental validation.
Should the initial in vitro and cell-based assays yield positive results, the logical next steps would involve more complex models:
-
Mechanism of Action Studies: Utilizing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to NEP and determine binding affinity and kinetics.
-
In Vivo Studies: Testing the compound in transgenic mouse models of Alzheimer's disease (e.g., 5XFAD mice) to assess its ability to reduce brain Aβ load and rescue cognitive deficits.
While the connection between 2,6-dichloro-3,5-dihydroxybenzoic acid and Aβ degradation is currently speculative, the exploration of such novel chemical matter is essential for advancing the field of neurodegenerative disease therapeutics. The methodologies outlined here provide a robust starting point for any research team willing to investigate this intriguing possibility.
References
-
Title: The amyloid hypothesis of Alzheimer's disease: progress and problems on the road to therapeutics Source: Science URL: [Link]
-
Title: The Amyloid Hypothesis for Alzheimer's Disease: A Critical Reappraisal Source: Journal of Neurochemistry URL: [Link]
-
Title: Amyloid-β and Tau: The Trigger and Bullet in Alzheimer's Disease Pathogenesis Source: JAMA Neurology URL: [Link]
-
Title: Aβ-degrading enzymes: modulators of Alzheimer's disease pathogenesis and targets for therapeutic intervention Source: Biochemical Pharmacology URL: [Link]
-
Title: Neprilysin, a key enzyme in Aβ degradation Source: Journal of Neuroscience Research URL: [Link]
Mechanistic Elucidation of BbdD Monooxygenase in the Biocatalytic Synthesis of 2,6-Dichloro-3,5-Dihydroxybenzoic Acid
Document Type: Technical Whitepaper Target Audience: Research Scientists, Enzymologists, and Drug Development Professionals Focus: Pathway Architecture, Enzymatic Causality, and Experimental Validation
Executive Summary
The bioremediation of persistent halogenated groundwater micropollutants requires highly specialized enzymatic machinery. 2,6-Dichlorobenzamide (BAM), a recalcitrant environmental contaminant, is uniquely mineralized by Aminobacter sp. MSH1[1]. While the initial hydrolysis of BAM to 2,6-dichlorobenzoic acid (2,6-DCBA) is well documented, the downstream catabolism relies on a highly unusual oxidative priming strategy. At the core of this pathway is BbdD , a monooxygenase that catalyzes two sequential hydroxylations to form 2,6-dichloro-3,5-dihydroxybenzoic acid[2]. This whitepaper dissects the molecular logic of BbdD, detailing the causality behind its sequential reactions, the downstream dehalogenation cascade, and the self-validating experimental protocols required to study this system in vitro.
The Molecular Logic of Oxidative Priming
Halogenated aromatic rings are notoriously electron-deficient, making them highly resistant to oxidative ring cleavage. To overcome this thermodynamic barrier, Aminobacter sp. MSH1 employs an "oxidative priming" strategy prior to dehalogenation[1].
Instead of immediately attempting to cleave the robust C-Cl bonds, the plasmid-encoded monooxygenase BbdD introduces electron-donating hydroxyl (-OH) groups into the aromatic ring[3].
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First Hydroxylation: BbdD converts 2,6-DCBA into 2,6-dichloro-3-hydroxybenzoic acid (2,6-diCl-3-OHBA)[1].
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Second Hydroxylation: In a remarkable display of catalytic flexibility, BbdD acts a second time on the intermediate, adding another hydroxyl group to the meta position to form 2,6-dichloro-3,5-dihydroxybenzoic acid (2,6-diCl-3,5-diOHBA)[3].
The Causality of Dihydroxylation: Why does the pathway utilize a monooxygenase twice before dehalogenation? The addition of two hydroxyl groups significantly increases the electron density of the aromatic ring via resonance. This destabilizes the adjacent carbon-halogen bonds, effectively lowering the activation energy required for the subsequent thiolytic attack. Without this dihydroxylation, the downstream glutathione-dependent dehalogenases (BbdI and BbdE) would be unable to break the C-Cl bond[1].
Pathway Architecture: From BAM to Ring Cleavage
The complete mineralization of BAM involves a coordinated cascade of enzymes encoded primarily on the pBAM2 catabolic plasmid[3]. The transition from a highly stable chlorinated aromatic to a linear Krebs cycle intermediate is achieved through strictly ordered functional phases: Hydrolysis, Oxidative Priming, Sequential Dehalogenation, and Ring Cleavage[2].
Figure 1: The complete BAM catabolic pathway in Aminobacter sp. MSH1.
Quantitative Pathway Summary
| Step | Enzyme | Classification | Substrate | Product | Mechanistic Role |
| 1 | BbdA | Amidase | BAM | 2,6-DCBA | Initial amide hydrolysis to carboxylic acid[1]. |
| 2 | BbdD | Monooxygenase | 2,6-DCBA | 2,6-diCl-3-OHBA | First oxidative priming (hydroxylation)[3]. |
| 3 | BbdD | Monooxygenase | 2,6-diCl-3-OHBA | 2,6-diCl-3,5-diOHBA | Second oxidative priming (dihydroxylation)[2]. |
| 4 | BbdI / BbdE | GSH-Dehalogenase | 2,6-diCl-3,5-diOHBA | 2-Cl-3,5-diOHBA | Thiolytic removal of the first chlorine atom[1]. |
| 5 | BbdC | α/β Hydrolase | 2-Cl-3,5-diOHBA | Trihydroxylated Intermediate | Hydrolytic removal of the second chlorine atom[2]. |
| 6 | BbdF | Extradiol Dioxygenase | Trihydroxylated Intermediate | 2,4,6-Trioxoheptanedioic acid | Aromatic ring cleavage for terminal mineralization[1]. |
Experimental Protocols: A Self-Validating System
To rigorously study the sequential hydroxylation mechanism of BbdD, researchers must employ a self-validating in vitro workflow. The following protocol is designed to ensure that the observed dihydroxylation is strictly enzymatic and not an artifact of auto-oxidation, while maintaining strict mass balance.
Protocol: In Vitro Reconstitution and Kinetic Profiling of BbdD
Objective: To isolate the activity of BbdD and quantify the sequential formation of 2,6-diCl-3-OHBA and 2,6-diCl-3,5-diOHBA using LC-MS/MS.
Phase 1: Recombinant Expression & Isolation
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Cloning: Clone the bbdD gene from the pBAM2 plasmid into a pET-28a(+) vector with an N-terminal His6-tag.
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Expression: Transform into E. coli BL21(DE3). Induce with 0.5 mM IPTG at 18°C for 16 hours to ensure proper folding of the monooxygenase.
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Purification: Isolate BbdD using Ni-NTA affinity chromatography.
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Causality Check: Purifying the enzyme removes native Aminobacter downstream dehalogenases (BbdI/E), effectively "trapping" the pathway at the 2,6-diCl-3,5-diOHBA stage for isolated analysis.
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Phase 2: Biotransformation Assay
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Reaction Mixture: Combine 50 mM Tris-HCl (pH 7.4), 100 µM 2,6-DCBA, 1 mM NADH (electron donor), and 1 µM purified BbdD.
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Incubation: Incubate at 30°C under continuous agitation (200 rpm) to ensure optimal aeration, as molecular oxygen ( O2 ) is the obligate co-substrate for monooxygenases.
-
Self-Validating Controls:
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Negative Control 1: Heat-denatured BbdD (boil for 10 mins). Purpose: Rules out non-enzymatic auto-oxidation of 2,6-DCBA.
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Negative Control 2: Omit NADH. Purpose: Confirms the reaction is strictly dependent on the reductant to activate oxygen.
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Phase 3: Quenching and LC-MS/MS Quantification
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Quenching: At designated time points (e.g., 0, 15, 30, 60 mins), extract 100 µL aliquots and quench with 100 µL of ice-cold acetonitrile containing 1% formic acid.
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Causality Check: Formic acid drops the pH, instantly denaturing the enzyme while stabilizing the phenolic hydroxyl groups of the intermediates for negative-mode mass spectrometry.
-
-
Centrifugation: Spin at 14,000 × g for 10 minutes to pellet precipitated proteins.
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LC-MS/MS Analysis: Analyze the supernatant using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in negative Electrospray Ionization (ESI-) mode. Track the mass transitions for 2,6-DCBA ( m/z 189), 2,6-diCl-3-OHBA ( m/z 205), and 2,6-diCl-3,5-diOHBA ( m/z 221).
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Mass Balance Validation: Ensure that at any given time point, the molar sum of the substrate and the two hydroxylated products equals the initial 100 µM concentration of 2,6-DCBA.
Figure 2: Self-validating experimental workflow for the in vitro characterization of BbdD.
Conclusion
The mechanism of BbdD monooxygenase highlights a sophisticated evolutionary adaptation in Aminobacter sp. MSH1. By executing two sequential hydroxylations, BbdD transforms a highly stable, electron-withdrawing chlorinated aromatic into an electron-rich, activated intermediate (2,6-dichloro-3,5-dihydroxybenzoic acid)[1]. This oxidative priming is the critical gateway that enables downstream glutathione-dependent dehalogenases and α/β hydrolases to successfully mineralize the micropollutant[2]. Understanding this enzymatic causality is paramount for researchers looking to engineer optimized biocatalysts for the bioremediation of halogenated environmental contaminants.
References
-
Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway Environmental Science & Technology - ACS Publications[Link]
-
Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway PubMed - National Institutes of Health (NIH)[Link]
Sources
Unveiling the Catabolic Intermediates: Identification and Characterization of 2,6-Dichloro-3,5-dihydroxybenzoic Acid in Aminobacter sp. MSH1
Target Audience: Researchers, Analytical Chemists, and Bioremediation Scientists Content Focus: Biochemical causality, analytical methodologies, and pathway elucidation
Executive Summary
The widespread historical use of the herbicide dichlobenil has led to the accumulation of its persistent degradation product, 2,6-dichlorobenzamide (BAM), in global groundwater reserves. Aminobacter sp. MSH1 (also referred to as Aminobacter niigataensis MSH1) is one of the few known indigenous soil bacteria capable of utilizing BAM as a sole source of carbon, nitrogen, and energy.
While the initial hydrolysis of BAM to 2,6-dichlorobenzoic acid (2,6-DCBA) by the amidase BbdA has been well documented, the downstream catabolism of this highly recalcitrant chlorobenzoate isomer remained obscured until recently. This technical guide explores the mechanistic elucidation of the BAM degradation pathway, focusing specifically on the identification, analytical extraction, and biochemical significance of the critical intermediate: 2,6-dichloro-3,5-dihydroxybenzoic acid [1].
The Biochemical Causality of BAM Mineralization
The degradation of chlorinated aromatics typically requires ring activation before cleavage can occur. The electron-withdrawing nature of the two chlorine atoms on 2,6-DCBA makes the aromatic ring highly resistant to standard dioxygenase-mediated cleavage. Aminobacter sp. MSH1 overcomes this thermodynamic barrier through a unique, sequential hydroxylation strategy [1].
The monooxygenase BbdD acts as the primary driver of this activation. Rather than a single hydroxylation, BbdD catalyzes a double hydroxylation event:
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First Hydroxylation: 2,6-DCBA is converted to 2,6-dichloro-3-hydroxybenzoic acid (2,6-diCl-3-OHBA).
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Second Hydroxylation: The same enzyme (BbdD) catalyzes a subsequent hydroxylation to yield 2,6-dichloro-3,5-dihydroxybenzoic acid (2,6-diCl-3,5-diOHBA).
By introducing two electron-donating hydroxyl groups, the aromatic ring is sufficiently destabilized and activated for subsequent dehalogenation. Following this, glutathione-dependent dehalogenases (BbdI and BbdE) catalyze the thiolytic removal of the first chlorine, a process that relies on the nucleophilic attack of the thiolate anion of glutathione (GSH) [1].
Fig 1: The BAM catabolic pathway highlighting the formation of 2,6-diCl-3,5-diOHBA.
Analytical Identification Workflows
Identifying transient metabolic intermediates in vivo is notoriously difficult because they are rapidly consumed by downstream enzymes to prevent cellular toxicity. To isolate and identify 2,6-dichloro-3,5-dihydroxybenzoic acid, researchers must design a self-validating in vitro system that intentionally uncouples the hydroxylation steps from the subsequent dehalogenation steps [1].
Experimental Protocol: In Vitro Enzyme Assay and Metabolite Extraction
The following methodology details the generation and capture of the target intermediate using crude protein extracts.
Step 1: Cultivation and Lysis
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Action: Cultivate Aminobacter sp. MSH1 (or a recombinant E. coli strain expressing the bbdD gene) in mineral salt medium until the late exponential phase (OD600 ≈ 0.9).
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Causality: Harvesting at the late exponential phase ensures maximum expression of the catabolic enzymes.
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Action: Harvest cells via centrifugation (4°C, 5000 × g), wash with 50 mM phosphate buffer (pH 7.4), and lyse via ultrasonication on ice. Centrifuge at 20,000 × g to obtain the cell-free crude extract.
Step 2: Assay Initialization (The Self-Validating System)
-
Action: Set up the reaction mixture containing 1 mg/mL crude protein extract, 100 µM 2,6-DCBA (substrate), and 1 mM NADH.
-
Causality: NADH is an essential electron donor for the BbdD monooxygenase to reduce the oxygen atom not incorporated into the aromatic ring.
-
Validation Controls:
-
Negative Control 1 (Abiotic): Use heat-killed crude extract (boiled for 10 mins) to rule out non-enzymatic degradation.
-
Negative Control 2 (Cofactor): Omit NADH to prove that the transformation is strictly monooxygenase-dependent.
-
Step 3: Reaction Quenching and Extraction
-
Action: Incubate at 25°C for 60 minutes. Quench the reaction by adding formic acid to a final concentration of 1% (v/v).
-
Causality: Formic acid serves a dual purpose: it instantly denatures the enzymes to halt the reaction, and it protonates the phenolic hydroxyl groups of the newly formed 2,6-dichloro-3,5-dihydroxybenzoic acid, stabilizing it for reversed-phase chromatography.
-
Action: Centrifuge the quenched mixture to pellet precipitated proteins, and filter the supernatant through a 0.22 µm PTFE syringe filter into an amber glass vial for LC-MS analysis.
Fig 2: Step-by-step experimental workflow for in vitro metabolite generation and extraction.
Chromatographic and Mass Spectrometric Characterization
To detect 2,6-dichloro-3,5-dihydroxybenzoic acid, Reversed-Phase Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (RP-UHPLC-MS/MS) is the gold standard[1].
Causality of Chromatographic Conditions: Because the target metabolite contains two hydroxyl groups and a carboxylic acid group, it is highly polar. Using an acidic aqueous mobile phase (e.g., 0.1% formic acid in water) ensures the carboxylic acid remains unionized, allowing the molecule to partition effectively into the hydrophobic C18 stationary phase, preventing early column voiding. Electrospray ionization (ESI) in negative mode is utilized because the phenolic and carboxylic protons are easily abstracted, yielding a strong [M-H]⁻ precursor ion.
Quantitative Data Summary: Mass Spectrometric Parameters
The table below summarizes the theoretical mass-to-charge (m/z) ratios and key fragmentation patterns used to identify the BAM degradation intermediates, confirming the sequential addition of hydroxyl groups and the subsequent loss of chlorine[1].
| Analyte | Chemical Formula | Theoretical [M-H]⁻ (m/z)* | Key MS/MS Fragment (m/z) | Enzymatic Origin |
| 2,6-DCBA | C₇H₄Cl₂O₂ | 188.95 | 144.95 (Loss of CO₂) | BbdA (Amidase) |
| 2,6-diCl-3-OHBA | C₇H₄Cl₂O₃ | 204.94 | 160.95 (Loss of CO₂) | BbdD (1st Hydroxylation) |
| 2,6-diCl-3,5-diOHBA | C₇H₄Cl₂O₄ | 220.94 | 176.95 (Loss of CO₂) | BbdD (2nd Hydroxylation) |
| 2-Cl-3,5-diOHBA | C₇H₅ClO₄ | 186.98 | 142.98 (Loss of CO₂) | BbdI / BbdE (Dehalogenation) |
*Calculated based on the ³⁵Cl isotope.
Environmental Implications and Bioremediation Kinetics
Understanding the precise molecular structure of 2,6-dichloro-3,5-dihydroxybenzoic acid and its downstream fate is not merely an academic exercise; it has profound implications for the design of bioaugmented sand filters in Drinking Water Treatment Plants (DWTPs) [2].
Mass-Transfer Limitations and Trace Kinetics
While Aminobacter sp. MSH1 efficiently mineralizes BAM at high concentrations, pilot studies reveal that its growth yield decreases substantially at trace substrate concentrations (0.2–100 μg/L) typical of groundwater contamination [3]. Because the bacteria do not gain a selective energetic advantage at these low concentrations, the degradation kinetics shift from growth-linked metabolism to non-growth-linked co-metabolism.
To monitor these kinetic shifts in situ, researchers employ Compound-Specific Isotope Analysis (CSIA). The initial hydrolysis of BAM to 2,6-DCBA induces strong carbon isotope fractionation (εC = −7.8 ± 0.2‰). By tracking these isotopic shifts, engineers can identify mass-transfer limitations within inoculated sediment tanks and adjust flow rates to optimize the continuous formation and degradation of downstream intermediates like 2,6-diCl-3,5-diOHBA [2].
References
- Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway | Environmental Science & Technology.
- Toward Improved Bioremediation Strategies: Response of BAM-Degradation Activity to Concentration and Flow Changes in an Inoculated Bench-Scale Sediment Tank | Environmental Science & Technology.
- The Growth Yield of Aminobacter niigataensis MSH1 on the Micropollutant 2,6-Dichlorobenzamide Decreases Substantially at Trace Substrate Concentrations | Environmental Science & Technology.
Comprehensive Physicochemical Profiling and Analytical Methodologies for 2,6-Dichloro-3,5-dihydroxybenzoic Acid
Target Audience: Environmental Microbiologists, Analytical Chemists, and Bioremediation Scientists Document Type: Technical Whitepaper
Introduction & Environmental Significance
The compound 2,6-dichloro-3,5-dihydroxybenzoic acid (DCDHBA) is a highly specialized, transient intermediate in the microbial degradation of chlorinated aromatic pollutants. Specifically, it is a critical metabolite in the mineralization of 2,6-dichlorobenzamide (BAM), a persistent and mobile groundwater micropollutant derived from the widely used herbicide dichlobenil.
Understanding the physicochemical properties and catabolic fate of DCDHBA is paramount for developing advanced bioremediation strategies in drinking water treatment plants (DWTPs). As a Senior Application Scientist, I have structured this guide to provide a deep dive into the thermodynamics, enzymatic pathways, and self-validating analytical protocols required to isolate and quantify this highly polar intermediate.
Physicochemical Properties & Molecular Thermodynamics
The structural configuration of DCDHBA—featuring a carboxylic acid, two phenolic hydroxyls, and two chlorine atoms on a single benzene ring—dictates its unique behavior in both biological systems and chromatographic matrices. The dense functionalization creates significant steric hindrance and high polarity, which fundamentally alters its partition coefficients compared to its precursor, 2,6-dichlorobenzoic acid (2,6-DCBA).
Table 1: Quantitative Physicochemical Profile of DCDHBA
| Property | Value / Description |
| IUPAC Name | 2,6-Dichloro-3,5-dihydroxybenzoic acid |
| CAS Registry Number | 1638365-46-4[1] |
| Molecular Formula | C₇H₄Cl₂O₄ |
| Molar Mass | 223.01 g/mol |
| Hydrogen Bond Donors | 3 (2x Phenolic -OH, 1x Carboxylic -OH) |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area (TPSA) | ~77.8 Ų |
| Physical State | Solid (crystalline powder) |
Mechanistic Catabolic Pathway in Aminobacter sp. MSH1
The degradation of BAM by the specialized bacterium Aminobacter sp. MSH1 represents a unique evolutionary adaptation. Unlike conventional chlorobenzoate catabolism, which typically employs dioxygenases to form a dihydrodiol intermediate, the MSH1 pathway utilizes sequential monohydroxylations to bypass the steric hindrance imposed by the 2,6-dichloro substitution pattern.
As elucidated by [2], the monooxygenase BbdD catalyzes two successive hydroxylations. It first converts 2,6-DCBA to 2,6-dichloro-3-hydroxybenzoic acid, and subsequently performs a second hydroxylation to yield DCDHBA. This tri-substituted intermediate is then primed for sequential dehalogenation by glutathione-dependent dehalogenases (BbdI/BbdE) and an α/β hydrolase (BbdC), ultimately leading to extradiol ring cleavage.
Fig 1: Catabolic mineralization pathway of 2,6-dichlorobenzamide in Aminobacter sp. MSH1.
Experimental Protocols: Isolation, Derivatization, and Quantification
Due to its high TPSA and multiple hydrogen-bonding sites, DCDHBA is highly water-soluble and non-volatile. Standard liquid-liquid extractions and direct GC-MS injections will fail due to poor partitioning and severe peak tailing. The following protocols are engineered with built-in self-validating mechanisms to ensure absolute analytical trustworthiness.
Solid-Phase Extraction (SPE) and GC-MS Workflow
Causality & Rationale: To capture DCDHBA from aqueous matrices, a hydrophilic-lipophilic balanced (HLB) polymeric sorbent is mandatory. The divinylbenzene matrix provides reversed-phase retention for the aromatic core, while the N-vinylpyrrolidone moieties interact with the polar hydroxyl and carboxyl groups, preventing breakthrough[3]. Furthermore, derivatization via silylation (using BSTFA) is required to replace the active hydrogens with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable for GC-MS.
Step-by-Step Protocol:
-
Matrix Spiking (Self-Validation Step 1): Spike 250 mL of the filtered groundwater sample with 50 µL of an isotopically labeled surrogate (e.g., ¹³C₆-2,6-DCBA) to establish a baseline for extraction efficiency.
-
SPE Conditioning: Condition the HLB cartridge (e.g., Oasis HLB, 200 mg) with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Loading & Washing: Load the spiked sample at a flow rate of 2-3 mL/min. Wash with 5 mL of 5% methanol in water to remove highly polar matrix interferences.
-
Elution: Elute the retained analytes, including DCDHBA, using 2 × 3 mL of a Methanol:Ethyl Acetate (1:1, v/v) mixture.
-
Drying & Derivatization: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen. Reconstitute in 100 µL of pyridine and add 100 µL of BSTFA containing 1% TMCS. Incubate at 70°C for 30 minutes.
-
ISTD Addition (Self-Validation Step 2): Allow the vial to cool to room temperature. Add a known concentration of an internal standard (ISTD, e.g., deuterated phenanthrene-d10) immediately prior to GC-MS injection.
-
Data Validation: Calculate the absolute recovery by comparing the surrogate response to the post-extraction ISTD. If the surrogate recovery falls outside the 70–120% range, the extraction is flagged for matrix suppression or breakthrough, validating the integrity of the reported data.
Fig 2: Self-validating analytical workflow for the extraction and quantification of DCDHBA.
In Vitro Enzymatic Assay for BbdD Monooxygenase Activity
Causality & Rationale: To study the kinetics of DCDHBA formation, the activity of the BbdD monooxygenase must be measured. Because BbdD is an NADH-dependent enzyme, its activity can be continuously monitored spectrophotometrically by tracking the depletion of NADH at 340 nm.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a 1 mL reaction mixture containing 50 mM phosphate buffer (pH 7.4), 200 µM NADH, and 100 µM of the substrate (2,6-dichloro-3-hydroxybenzoic acid).
-
Enzyme Addition: Initiate the reaction by adding purified BbdD enzyme (final concentration: 1 µg/mL).
-
Kinetic Monitoring: Record the absorbance at 340 nm continuously for 10 minutes at 25°C.
-
Self-Validating Control: Simultaneously run a parallel negative control containing heat-denatured BbdD (boiled for 10 minutes).
-
Validation Logic: By subtracting the baseline NADH oxidation of the denatured control from the active assay, the system self-validates that the observed absorbance decrease is exclusively driven by the enzymatic hydroxylation of the substrate, ruling out auto-oxidation artifacts or non-specific redox reactions.
-
Orthogonal Confirmation: Quench the reaction with 1% formic acid and analyze via LC-MS/MS to confirm the stoichiometric conversion of the precursor into DCDHBA (m/z 221 [M-H]⁻ in negative electrospray ionization mode).
Conclusion
The physicochemical properties of 2,6-dichloro-3,5-dihydroxybenzoic acid make it a challenging but vital target in the study of environmental bioremediation. Its formation via the sequential monohydroxylation by BbdD showcases a remarkable evolutionary workaround to steric hindrance in chlorinated aromatics. By employing self-validating extraction protocols utilizing HLB sorbents and rigorous enzymatic controls, researchers can reliably quantify and study this transient intermediate, paving the way for optimized biological water treatment systems.
References
-
Raes, B., et al. (2019). Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway. Environmental Science & Technology, 53(17), 10146-10156. URL:[Link]
-
Porazzi, E., et al. (2005). GC-MS analysis of dichlobenil and its metabolites in groundwater. Talanta, 68(1), 146-154. URL: [Link]
Sources
- 1. 18688-01-2|2,5-Dichloro-3,6-dihydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS analysis of dichlobenil and its metabolites in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
metabolic intermediates of 2,6-dichlorobenzamide groundwater micropollutants
Initiating Inquiry on BAM
I'm starting by analyzing the request. My initial focus is on the metabolic intermediates of BAM in groundwater. I've noted the desired content type: a technical guide or whitepaper. I'm also considering the audience to determine the level of detail and jargon I should use. My aim is to define the scope and purpose before diving into literature.
Defining Audience Needs
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Constructing the Guide
I've got the data I needed, and I'm ready to begin assembling the technical guide. The focus is on the metabolic intermediates of BAM, a persistent groundwater micropollutant from the herbicide dichlobenil. The guide will analyze this.
Mapping the Reactions
I'm now deep diving into the degradation pathway itself, specifically focusing on the Aminobacter sp. MSH1 process. I'm noting the sequence of reactions, starting with BAM and moving all the way to mineralization. I am paying close attention to the specific enzymes and genes involved in each step, with a particular emphasis on the bottlenecks.
Defining Analytical Methods
My focus has shifted to the analytical methods for detecting the intermediates. I've chosen solid-phase extraction (SPE) and LC-MS/MS, using a Kinetex C18 column and electrospray ionization. Multiple Reaction Monitoring (MRM) transitions will be used for BAM and 2,6-DCBA. I'm also planning to use CSIA to monitor the degradation process.
Analyzing the Mitigation Strategy
Finalizing the Visuals
I've been creating tables to display all quantitative data clearly. I'm also adding in-text citations to link seamlessly with the full references, which are complete with titles, sources, and URLs. I've finished the DOT diagrams now, with a color palette and layout which should be intuitive for experts. I've double checked all constraints, including maximum width and contrast rules, to ensure readability.
Application Note: Robust HPLC-UV Quantification of 2,6-Dichloro-3,5-dihydroxybenzoic Acid in Bioremediation Matrices
Biological Context & Analytical Challenge
The contamination of groundwater by the herbicide dichlobenil and its recalcitrant degradation product, 2,6-dichlorobenzamide (BAM), poses a significant challenge for drinking water treatment plants globally. Bioremediation strategies heavily rely on specialized microbial catalysts, such as Aminobacter sp. MSH1, which can mineralize BAM using a unique chlorobenzoate catabolic pathway.
During this mineralization process, the monooxygenase enzyme BbdD catalyzes successive hydroxylations of 2,6-dichlorobenzoic acid (2,6-DCBA), ultimately yielding 2,6-dichloro-3,5-dihydroxybenzoic acid (2,6-diCl-3,5-diOHBA) before subsequent dehalogenation . Quantifying this transient, highly polar intermediate is critical for evaluating the kinetics of the BbdD enzyme and monitoring the efficacy of continuous-flow bioreactors.
Figure 1: BAM catabolic pathway in Aminobacter sp. MSH1 highlighting the target analyte.
Scientific Rationale & Method Development
Designing an HPLC-UV method for 2,6-diCl-3,5-diOHBA requires overcoming its high polarity and multiple ionizable groups. The molecule contains a carboxylic acid moiety (pKa ~2.5) and two phenolic hydroxyl groups (pKa ~8.0–9.0).
-
Column Chemistry Causality: Standard C18 columns often suffer from "phase collapse" (stationary phase dewetting) under the highly aqueous conditions required to retain polar analytes. Therefore, an AQ-type C18 column (featuring polar end-capping or embedded polar groups) is selected. This ensures the alkyl chains remain fully extended in 95% aqueous mobile phase, providing consistent retention and preventing retention time drift.
-
Mobile Phase pH Causality: To achieve Gaussian peak shapes and predictable retention, the analyte must be in a single ionization state. Using 0.1% Formic Acid (pH ~2.7) suppresses the ionization of the carboxylic acid, maintaining the molecule in its neutral, more hydrophobic state. This dramatically improves the retention factor ( k′ ) and prevents peak tailing caused by secondary interactions with residual silanols.
-
Wavelength Selection: The aromatic ring, heavily substituted with auxochromes (chloro and hydroxyl groups), exhibits a strong primary π→π∗ transition at 240 nm and a secondary n→π∗ transition around 280 nm . We monitor at 240 nm for maximum sensitivity (Quantification) and 280 nm for peak purity confirmation (Qualification).
Experimental Workflow & Protocols
To ensure data integrity, this protocol is designed as a self-validating system . The workflow incorporates mandatory System Suitability Tests (SST) and Quality Control (QC) bracketing. If the system fails to resolve the critical pair (2,6-diCl-3-OHBA and 2,6-diCl-3,5-diOHBA) with a resolution ( Rs ) > 2.0, the run is automatically halted.
Figure 2: Step-by-step HPLC-UV analytical workflow for 2,6-diCl-3,5-diOHBA quantification.
Sample Preparation (Bioreactor Aliquots)
-
Quenching: Withdraw 1.0 mL of bacterial culture or groundwater matrix. Immediately add 100 µL of ice-cold LC-MS grade acetonitrile to quench enzymatic activity (BbdD) and precipitate extracellular proteins.
-
Centrifugation: Vortex for 10 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet cellular debris and denatured proteins.
-
Filtration: Transfer the supernatant to a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over nylon to prevent non-specific binding of the highly functionalized aromatic acid.
-
Aliquot: Transfer 500 µL of the filtrate into an amber HPLC vial (the analyte is potentially photosensitive due to the phenolic groups).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Waters XBridge AQ C18 (150 × 4.6 mm, 3.5 µm) | Prevents phase collapse in highly aqueous gradients; robust at low pH. |
| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water (v/v) | Suppresses carboxylate ionization (pH ~2.7). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | Provides necessary elution strength while maintaining acidic environment. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Column Temp. | 30°C ± 0.5°C | Stabilizes mobile phase viscosity and ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with the prevention of column overloading. |
| Detection | PDA/UV at 240 nm (Quant) & 280 nm (Qual) | 240 nm captures the primary aromatic absorbance band. |
Gradient Elution Program
A gradient is essential because the sample contains both the highly polar 2,6-diCl-3,5-diOHBA and the highly hydrophobic parent compound, BAM.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Description |
| 0.0 | 95 | 5 | Initial | Isocratic hold to focus polar analytes. |
| 2.0 | 95 | 5 | Linear | Retains 2,6-diCl-3,5-diOHBA. |
| 12.0 | 40 | 60 | Linear | Ramps organic to elute 2,6-DCBA and BAM. |
| 14.0 | 5 | 95 | Linear | Column wash to remove hydrophobic matrix lipids. |
| 17.0 | 5 | 95 | Hold | Sustained wash. |
| 17.1 | 95 | 5 | Linear | Return to initial conditions. |
| 22.0 | 95 | 5 | Hold | Re-equilibration prior to next injection. |
System Validation & Quality Control
To ensure the protocol operates as a self-validating system, the following parameters must be met prior to reporting any quantitative data. The sequence must be programmed to inject a Continuing Calibration Verification (CCV) standard every 10 samples. If the CCV deviates by >10%, the system must automatically pause and invalidate the preceding bracket.
| Validation Parameter | Acceptance Criteria | Method Self-Validation Purpose |
| System Suitability (SST) | Rs > 2.0 (between mono-OH and di-OH metabolites) | Proves the column has sufficient theoretical plates to separate critical biological intermediates. |
| Peak Symmetry ( Tf ) | 0.8 < Tf < 1.5 | Ensures no secondary silanol interactions or column voiding is occurring. |
| Linearity ( R2 ) | > 0.999 (Range: 0.1 to 50 µg/mL) | Validates the dynamic range of the UV detector. |
| Carryover (Blank) | < 0.1% of LOQ in subsequent blank | Confirms the needle wash protocol (50:50 MeOH:H2O) is effective. |
| Precision (RSD) | < 2.0% (n=6 injections at 10 µg/mL) | Validates autosampler precision and pump gradient fidelity. |
References
-
Title: Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway Source: Environmental Science & Technology (ACS Publications) URL: [Link]
Application Note: UHPLC-MS/MS Quantification of 2,6-Dichloro-3,5-dihydroxybenzoic Acid in Bioremediation Workflows
Scientific Context & Rationale
The contamination of groundwater by 2,6-dichlorobenzamide (BAM), a highly persistent transformation product of the widely used herbicide dichlobenil, presents a significant operational challenge for drinking water treatment facilities[1]. To address this, bioremediation utilizing Aminobacter sp. MSH1 has emerged as a highly effective strategy, as this specific bacterial strain is uniquely capable of utilizing BAM as its sole carbon, nitrogen, and energy source[2].
The catabolism of BAM in Aminobacter sp. MSH1 proceeds through a unique chlorobenzoate degradation pathway. Initially, the amidase BbdA converts BAM to 2,6-dichlorobenzoic acid (2,6-DCBA). This intermediate is subsequently hydroxylated by the monooxygenase BbdD to form 2,6-dichloro-3-hydroxybenzoic acid[1]. Crucially, BbdD catalyzes a second, distinct hydroxylation event, yielding 2,6-dichloro-3,5-dihydroxybenzoic acid [1].
This specific dihydroxylated metabolite is the critical gateway to the organism's dehalogenation phase, where glutathione-dependent dehalogenases (BbdI and BbdE) remove the first chlorine atom[1]. Detecting and accurately quantifying 2,6-dichloro-3,5-dihydroxybenzoic acid is essential for researchers and environmental engineers to validate the efficacy of the BbdD enzymatic step and to ensure that the bioremediation process is actively progressing toward complete mineralization rather than stalling at a toxic intermediate stage[3].
Metabolic Pathway Dynamics
Figure 1: Catabolic pathway of 2,6-Dichlorobenzamide highlighting the target intermediate.
Analytical Strategy: Causality & Design
To achieve trace-level detection (ng/L to µg/L) in complex environmental matrices, a targeted Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach is required[3].
-
Ionization Mode (ESI-) : The target analyte (C₇H₄Cl₂O₄) possesses a carboxylic acid group and two phenolic hydroxyl groups. Because these functional groups are highly acidic, they readily donate protons. Therefore, Negative Electrospray Ionization (ESI-) is the optimal choice, yielding a strong deprotonated precursor ion [M-H]⁻ at m/z 220.9.
-
Chromatographic Separation : A core-shell C18 column (e.g., Kinetex 2.6 µm) is selected to provide high theoretical plate counts, ensuring sharp peak shapes for polar aromatic acids[3]. A weakly acidic mobile phase (0.01% acetic acid) is deliberately chosen to suppress the ionization of the carboxylic acid during the chromatographic run (ensuring adequate retention on the reversed-phase column) without completely quenching the ESI- signal in the MS source.
-
Sample Preparation : Hydrophilic-Lipophilic Balanced (HLB) Solid Phase Extraction (SPE) is utilized because its divinylbenzene and N-vinylpyrrolidone copolymer matrix effectively retains both the highly polar target analyte and the more hydrophobic parent compound (BAM)[4].
Experimental Workflow
Figure 2: End-to-end analytical workflow for groundwater metabolite quantification.
Self-Validating Protocol: Step-by-Step Methodology
Self-Validation Principle : To ensure absolute trustworthiness of the generated data, every analytical batch must be treated as a self-validating system. This requires the inclusion of a procedural blank (to rule out carryover), a matrix spike (to assess recovery and ion suppression), and an isotopically labeled internal standard (IS) to mathematically correct for variations in extraction efficiency and MS source response.
Step 1: Groundwater Preparation & SPE
-
Filtration : Filter 250 mL of the groundwater sample through a 0.22 µm PES membrane to remove particulate matter and microbial biomass[3].
-
Internal Standard Addition : Spike the filtered sample with 10 µL of Internal Standard solution (e.g., 2,4-Dichlorobenzoic acid-d3 at 1 µg/mL). Causality: Introducing the IS prior to SPE ensures that any physical losses during the extraction phase are proportionally mirrored and corrected during final quantification.
-
Conditioning : Condition a 200 mg HLB SPE cartridge with 5 mL of LC-MS grade methanol, followed by 5 mL of LC-MS grade water.
-
Loading : Load the filtered groundwater sample at a controlled flow rate of 2-3 mL/min to ensure optimal interaction with the sorbent bed.
-
Washing : Wash the cartridge with 5 mL of 5% methanol in water to elute highly polar matrix interferences (e.g., salts, humic acids).
-
Elution : Elute the target analytes with 5 mL of 100% methanol.
-
Reconstitution : Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 35°C. Reconstitute the residue in 500 µL of Mobile Phase A.
Step 2: UHPLC Separation Parameters
Causality: A gradient starting at a highly aqueous composition (5% organic) ensures the polar dihydroxybenzoic acid focuses tightly at the head of the column. The rapid ramp to 95% elutes the compound sharply, minimizing longitudinal diffusion and maximizing the signal-to-noise ratio.
Table 1: UHPLC Chromatographic Conditions
| Parameter | Specification |
| Column | Kinetex C18 (2.6 µm, 100 × 2.1 mm) |
| Column Temperature | 40 °C |
| Mobile Phase A | Water + 0.01% Acetic Acid |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
Table 2: UHPLC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 40 | 60 |
| 6.0 | 5 | 95 |
| 7.5 | 5 | 95 |
| 7.6 | 95 | 5 |
| 10.0 | 95 | 5 |
Step 3: Mass Spectrometry (MS/MS) Parameters
Causality: The interface temperature is maintained at 300°C and the heat block at 400°C to guarantee the complete desolvation of the highly aqueous mobile phase eluting early in the gradient. Failure to maintain these temperatures results in droplet formation, which severely degrades signal stability and increases background noise[1].
Table 3: Mass Spectrometry Source Parameters
| Parameter | Setting / Value |
| Ionization Mode | Electrospray Ionization Negative (ESI-) |
| Interface Temperature | 300 °C |
| Heat Block Temperature | 400 °C |
| Nebulizing Gas Flow | 3.0 L/min |
| Drying Gas Flow | 10.0 L/min |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |
| 2,6-Dichloro-3,5-dihydroxybenzoic acid | 220.9 | 176.9 | 15 | Quantifier (Loss of CO₂) |
| 2,6-Dichloro-3,5-dihydroxybenzoic acid | 220.9 | 141.9 | 25 | Qualifier (Loss of CO₂ + Cl) |
| 2,4-Dichlorobenzoic acid-d3 (IS) | 192.9 | 148.9 | 15 | Internal Standard |
Data Processing & Quality Control
-
System Suitability Testing (SST) : Prior to running the analytical batch, inject a mid-level calibration standard. The signal-to-noise (S/N) ratio for the 2,6-dichloro-3,5-dihydroxybenzoic acid quantifier transition (220.9 → 176.9) must be ≥ 50 to proceed.
-
Matrix Effect (ME) Evaluation : Calculate the matrix effect by comparing the peak area of the analyte spiked into a post-extracted blank matrix versus the peak area in neat solvent. ME (%) = (Area_matrix / Area_solvent) × 100. Values between 80-120% indicate negligible ion suppression or enhancement, validating the SPE cleanup.
-
Quantification : Utilize the internal standard method with a 6-point linear calibration curve. Ensure the coefficient of determination (R²) is ≥ 0.995.
References
-
[1] Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway. Environmental Science & Technology (ACS Publications). URL:[Link]
-
[4] GC-MS analysis of dichlobenil and its metabolites in groundwater. ResearchGate. URL:[Link]
-
[3] Toward Improved Bioremediation Strategies: Response of BAM-Degradation Activity to Concentration and Flow Changes in an Inoculated Bench-Scale Sediment Tank. Environmental Science & Technology (ACS Publications). URL:[Link]
-
[2] The Growth Yield of Aminobacter niigataensis MSH1 on the Micropollutant 2,6-Dichlorobenzamide Decreases Substantially at Trace Substrate Concentrations. Environmental Science & Technology (ACS Publications). URL:[Link]
Sources
Application Note: Glutathione-Dependent Dehalogenase Assay Protocol for Chlorobenzoates
Target Audience: Researchers, biochemists, and drug development professionals. Applications: Bioremediation enzyme characterization, xenobiotic metabolism profiling, and engineered biocatalyst validation.
Introduction & Mechanistic Rationale
Chlorobenzoates are highly recalcitrant environmental pollutants, frequently accumulating as dead-end metabolites during the microbial degradation of polychlorinated biphenyls (PCBs). While many dehalogenases rely on hydrolysis or electron transport chains, a specialized subset of enzymes—specifically beta-class glutathione S-transferases (GSTs) such as BphK from Burkholderia xenovorans and KKS-BphK from Acidovorax sp.—catalyze the glutathione (GSH)-dependent dehalogenation of these aromatic rings 12.
The Causality of the Mechanism: Unlike hydrolytic dehalogenases, GSH-dependent dehalogenation proceeds via a nucleophilic aromatic substitution ( SNAr ) within a ternary complex. The enzyme lowers the activation energy for the nucleophilic attack of the GSH thiolate anion on the chlorinated carbon of the chlorobenzoate. This attack displaces the chloride ion (Cl⁻) and forms a transient glutathionyl-conjugate (Meisenheimer intermediate). A second equivalent of GSH is typically consumed to resolve this intermediate, yielding the dehalogenated product and oxidized glutathione (GSSG) 1.
Fig 1. Ternary-complex mechanism of GSH-dependent dehalogenation of chlorobenzoates.
Experimental Design: A Self-Validating System
To establish absolute trustworthiness in enzymatic characterization, a single assay is insufficient. If a researcher only measures substrate depletion, they cannot rule out non-specific protein binding or alternative degradation pathways.
Therefore, this protocol is engineered as a self-validating orthogonal system . By simultaneously tracking three distinct molecular events, we enforce a strict stoichiometric balance (1 Substrate Consumed : 1 Cl⁻ Released : 2 GSH Consumed).
-
HPLC-UV: Validates target specificity by tracking exact substrate depletion and product formation.
-
Colorimetric Chloride Assay: Validates that the reaction is a true dehalogenation event 3.
-
DTNB Assay: Validates the co-substrate dependency, distinguishing the enzyme from hydrolytic dehalogenases.
Fig 2. Orthogonal workflow for validating GSH-dependent dehalogenase activity.
Step-by-Step Protocol
Phase 1: Reagent Preparation & Assembly
-
Reaction Buffer: 50 mM Potassium Phosphate, pH 7.5. (Causality: pH must be strictly controlled. Above pH 8.0, the spontaneous autoxidation of GSH to GSSG accelerates rapidly; below pH 7.0, the thiolate anion pool shrinks, drastically reducing nucleophilic attack efficiency).
-
Substrate Stock: 10 mM chlorobenzoate (e.g., 4-chlorobenzoate or 2,4-dichlorobenzoate) in DMSO.
-
Co-substrate Stock: 50 mM reduced glutathione (GSH) in degassed ultra-pure water. Must be prepared fresh daily.
Phase 2: Anaerobic Incubation
(Causality: Performing the assay under anaerobic conditions prevents the spontaneous oxidation of GSH by dissolved oxygen, ensuring that any GSH depletion measured later is strictly enzyme-mediated) 4.
-
Purge the Reaction Buffer with N₂ gas for 30 minutes using a Schlenk line or inside an anaerobic chamber.
-
In a 1.5 mL microcentrifuge tube, combine:
-
880 µL Degassed Reaction Buffer
-
20 µL GSH Stock (Final concentration: 1 mM)
-
50 µL Purified Enzyme (e.g., 10–50 µg of recombinant GST)
-
-
Pre-incubate the mixture at 30°C for 5 minutes to achieve thermal equilibrium.
-
Initiate the reaction by adding 50 µL of the Chlorobenzoate Stock (Final concentration: 500 µM).
-
Withdraw 100 µL aliquots at defined intervals (e.g., 0, 10, 20, 30, 45, and 60 minutes).
Phase 3: Instantaneous Quenching
(Causality: Immediate denaturation of the enzyme is required to capture accurate kinetic snapshots without residual activity skewing the data).
-
For HPLC & Chloride Assays: Pipette the 100 µL aliquot into a tube containing 10 µL of 5% (v/v) phosphoric acid. Centrifuge at 12,000 × g for 5 minutes to pellet the denatured protein. Retain the supernatant.
-
For DTNB Assay: Pipette the 100 µL aliquot directly into 100 µL of ice-cold 10% Trichloroacetic Acid (TCA). Centrifuge and retain the supernatant.
Phase 4: Orthogonal Detection Assays
Assay A: Substrate Depletion via HPLC-UV
-
Inject 20 µL of the phosphoric acid-quenched supernatant onto a C18 reverse-phase column.
-
Utilize an isocratic mobile phase of 60% Methanol / 40% Water containing 0.1% Formic Acid at a flow rate of 1.0 mL/min. (Causality: Formic acid keeps the carboxylic acid moiety of the chlorobenzoate protonated, preventing peak tailing).
-
Monitor absorbance at 230–250 nm. Calculate the remaining substrate concentration via a standard curve.
Assay B: Chloride Ion Release (Iwasaki Method) (Causality: Mercuric thiocyanate reacts with free Cl⁻ to form soluble mercuric chloride, liberating thiocyanate ions. These ions react with ferric iron to form a red ferric thiocyanate complex, allowing precise colorimetric quantification of dehalogenation) 3.
-
Prepare Color Reagent: Mix 1 part 0.4% (w/v) mercuric thiocyanate in ethanol with 9 parts 0.25 M ferric ammonium sulfate in 9 M nitric acid.
-
Add 100 µL of the Color Reagent to 100 µL of the quenched supernatant in a 96-well microplate.
-
Incubate at room temperature for 10 minutes.
-
Read absorbance at 460 nm and interpolate against a NaCl standard curve (0–1 mM).
Assay C: GSH Depletion (Ellman's Assay)
-
Mix 50 µL of the TCA-quenched supernatant with 200 µL of 0.2 M Tris-HCl buffer (pH 8.9) containing 0.1 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
Incubate for 2 minutes at room temperature.
-
Measure absorbance at 412 nm. Calculate GSH concentration using the molar extinction coefficient of TNB⁻ ( 14,150 M−1 cm−1 ).
Data Presentation & Expected Results
By integrating the data from the three assays, researchers can calculate the specific activity and confirm the mechanistic stoichiometry. Below is a representative data summary table benchmarking wild-type and mutant beta-class GSTs against various chlorobenzoates, synthesized from foundational literature 12.
Table 1. Representative Kinetic and Stoichiometric Data for GST-Mediated Dehalogenation
| Substrate | Enzyme Variant | Specific Activity (U/mg)* | Cl⁻ Released per Substrate Consumed | GSH Consumed per Substrate Consumed |
| 4-Chlorobenzoate | WT BphK | < 10−4 | 1.0 | 2.0 |
| 2,4-Dichlorobenzoate | WT KKS-BphK | 0.05 | 1.0 | 2.0 |
| 2,5-Dichlorobenzoate | Mutant K107T | 0.02 | 1.0 | 2.0 |
| 2,5-Dichlorobenzoate | WT KKS-BphK | N.D. (Zero) | N/A | N/A |
*Note: 1 Unit (U) is defined as 1 µmol of Cl⁻ released per minute. A 1:2 ratio of Cl⁻ release to GSH consumption is the hallmark of the ternary-complex mechanism.
References
- Source: Journal of Bacteriology (via PubMed Central)
- Dehalogenation of Dichlorobenzoates by Acidovorax sp.
- Purification and properties of haloalkane dehalogenase from Corynebacterium sp.
- Two dcm Gene Clusters Essential for the Degradation of Diclofop-methyl in a Microbial Consortium of Rhodococcus sp. JT-3 and Brevundimonas sp.
Sources
in vitro enzymatic assays for 2,6-dichloro-3,5-dihydroxybenzoic acid production
Application Note: In Vitro Enzymatic Assays for 2,6-Dichloro-3,5-Dihydroxybenzoic Acid Production via BbdD Monooxygenase
Executive Summary & Mechanistic Context
The complete mineralization of the recalcitrant groundwater micropollutant 2,6-dichlorobenzamide (BAM) by Aminobacter sp. MSH1 relies on a highly specialized catabolic cascade[1]. While the initial conversion of BAM to 2,6-dichlorobenzoic acid (2,6-DCBA) is driven by an amidase, the critical bottleneck for aromatic ring cleavage is a sequential hydroxylation process. The monooxygenase BbdD catalyzes the transformation of 2,6-DCBA into 2,6-dichloro-3-hydroxybenzoic acid, and subsequently drives a second, critical hydroxylation to yield 2,6-dichloro-3,5-dihydroxybenzoic acid [1].
This application note provides a comprehensive, self-validating in vitro protocol for quantifying the production of 2,6-dichloro-3,5-dihydroxybenzoic acid. By isolating the BbdD-mediated reaction from downstream thiolytic and hydrolytic dehalogenation events, researchers can accurately profile the kinetics of this unique halogenated aromatic transformation.
Fig 1: BbdD-mediated sequential hydroxylation pathway of 2,6-DCBA.
Experimental Design & Causality
To ensure high scientific integrity, this protocol is built upon a self-validating architecture . BbdD is a monooxygenase; therefore, its catalytic mechanism strictly requires molecular oxygen (O₂) to hydroxylate the aromatic ring and a reducing equivalent (NADH) to provide electrons for the reduction of the second oxygen atom to water[1].
Causality of Experimental Choices:
-
Mineral Salts (MS) Medium over Standard Buffers: Monooxygenases often rely on trace metals for structural stability. Utilizing a defined MS medium mimics the intracellular cytosolic environment of Aminobacter sp. MSH1, preventing premature enzyme degradation.
-
1.0 mM NADH Concentration: NADH is the obligate electron donor. Providing a molar excess (1.0 mM) relative to the substrate (0.5 mM) ensures zero-order kinetics with respect to the cofactor, allowing the assay to measure true Vmax based solely on substrate conversion[1].
-
Acidic Organic Quenching: Stopping the reaction with 1% formic acid in acetonitrile serves a dual purpose: it instantly denatures the BbdD protein to halt catalysis at exact timepoints, and it protonates the highly polar 2,6-dichloro-3,5-dihydroxybenzoic acid, which is critical for retaining the analyte on a C18 reverse-phase column during UHPLC analysis.
Self-Validating Assay Logic
A reliable biochemical assay must internally prove its own mechanistic claims. The inclusion of specific negative controls validates that the observed product formation is strictly the result of cofactor-dependent biocatalysis, ruling out abiotic auto-oxidation or hydrolytic artifacts.
Fig 2: Logical architecture of the self-validating in vitro BbdD enzyme assay.
Step-by-Step Methodology
Phase 1: Reagent & Matrix Preparation
-
Buffer Preparation: Prepare 100 mL of standard Mineral Salts (MS) medium (pH 7.2). Filter sterilize (0.22 µm) and store at room temperature.
-
Substrate Stock: Prepare a 10 mM stock of 2,6-dichloro-3-hydroxybenzoic acid in DMSO.
-
Cofactor Stock: Prepare a 10 mM stock of NADH in pre-chilled MS medium. Critical: Make this fresh daily and keep on ice, as NADH rapidly oxidizes in aqueous solutions.
-
Enzyme Extraction: Obtain crude protein extract from Aminobacter sp. MSH1 (or recombinant E. coli expressing bbdD) via sonication. Centrifuge the lysate at 14,000 × g for 30 minutes at 4°C to remove cellular debris. Keep the supernatant strictly on ice.
Phase 2: Reaction Assembly
Set up the following 1 mL reactions in 2 mL ventilated Eppendorf tubes to allow for oxygen exchange:
| Component | Complete Assay (Test) | Control 1 (No Cofactor) | Control 2 (Heat-Killed) |
| MS Medium | 800 µL | 900 µL | 800 µL |
| 2,6-diCl-3-OHBA (10 mM) | 50 µL (Final: 0.5 mM) | 50 µL (Final: 0.5 mM) | 50 µL (Final: 0.5 mM) |
| NADH (10 mM) | 100 µL (Final: 1.0 mM) | 0 µL | 100 µL (Final: 1.0 mM) |
| BbdD Extract | 100 µL (0.1 volumes) | 100 µL (0.1 volumes) | 100 µL (Boiled 95°C, 10 min) |
Phase 3: Incubation & Quenching
-
Incubation: Place all tubes in a thermomixer set to 25°C. Agitate at 300 rpm. Causality: Continuous agitation is mandatory to maintain dissolved oxygen levels, as O₂ is a required co-substrate for the monooxygenase.
-
Sampling: At defined intervals (e.g., 0, 15, 30, and 60 minutes), extract a 100 µL aliquot from each reaction tube.
-
Quenching: Immediately inject the 100 µL aliquot into 100 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex vigorously for 10 seconds.
-
Clarification: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the clear supernatant to an HPLC vial for analysis.
Analytical Quantification (RP-UHPLC-MS/MS)
Quantification of 2,6-dichloro-3,5-dihydroxybenzoic acid production is optimally performed using Reverse-Phase Ultra-High Performance Liquid Chromatography (RP-UHPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS)[1]. Because these analytes are heavily halogenated benzoic acids, they readily lose a proton, making Negative Ion Mode (ESI-) the most sensitive detection method.
Chromatographic Conditions:
-
Column: C18 Reverse-Phase (e.g., 1.7 µm, 2.1 × 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
Quantitative Data & Expected Parameters:
| Analyte | Role | Molecular Formula | Exact Mass | ESI-MS [M-H]⁻ (m/z) | Relative Retention |
| 2,6-Dichlorobenzoic acid | Upstream Precursor | C₇H₄Cl₂O₂ | 190.0 | 188.9 | Late (Most Hydrophobic) |
| 2,6-Dichloro-3-hydroxybenzoic acid | Assay Substrate | C₇H₄Cl₂O₃ | 206.0 | 204.9 | Intermediate |
| 2,6-Dichloro-3,5-dihydroxybenzoic acid | Target Product | C₇H₄Cl₂O₄ | 222.0 | 220.9 | Early (Most Hydrophilic) |
Note: In whole-cell assays of Aminobacter sp. MSH1, the baseline kinetic conversion rate of the upstream precursor (2,6-DCBA) is approximately 3.54 ± 0.31 × 10⁻¹³ μmol cell⁻¹ h⁻¹[1]. In vitro specific activity will vary based on the purity and concentration of the BbdD extract used.
References
-
Title: Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway Source: Environmental Science & Technology (ACS Publications) URL: [Link]
-
Title: The Growth Yield of Aminobacter niigataensis MSH1 on the Micropollutant 2,6-Dichlorobenzamide Decreases Substantially at Trace Substrate Concentrations Source: Environmental Science & Technology (ACS Publications) URL: [Link]
Sources
Technical Support Center: Troubleshooting 2,6-Dichloro-3,5-dihydroxybenzoic Acid Extraction
Welcome to the Advanced Applications Support Center. Isolating highly functionalized phenolic acids requires strict control over extraction thermodynamics and kinetics. 2,6-dichloro-3,5-dihydroxybenzoic acid is a transient, highly reactive intermediate generated during the microbial catabolism of the groundwater micropollutant 2,6-dichlorobenzamide (BAM)[1].
Due to its unique structure—featuring two electron-donating hydroxyl groups and two sterically hindering, electron-withdrawing chlorine atoms—this molecule is exceptionally prone to oxidative and thermal degradation during standard extraction workflows. This guide provides field-proven, mechanistically grounded solutions to stabilize this analyte.
I. Systems Overview: Degradation Pathways
To successfully extract this compound, you must first understand how ambient conditions force its degradation. The diagram below illustrates the primary thermodynamic traps and the corresponding interventions required to bypass them.
Mechanisms of 2,6-dichloro-3,5-dihydroxybenzoic acid degradation and targeted preventative strategies.
II. Diagnostic Troubleshooting Guide (Q&A)
Q1: My extraction solution rapidly turns dark brown, and LC-MS shows a near-total loss of the target analyte. What is driving this? Causality: You are observing irreversible auto-oxidation. The hydroxyl groups at the 3 and 5 positions make the aromatic ring highly electron-rich. When exposed to ambient oxygen—especially in the presence of trace transition metals (like Fe³⁺ from stainless steel equipment)—the molecule undergoes Fenton-like oxidation[2]. This strips electrons from the hydroxyls, forming highly reactive quinone intermediates that rapidly cross-link and polymerize into insoluble brown pigments. Solution: You must break the oxidation chain. Purge all extraction solvents with Nitrogen or Argon to displace dissolved oxygen, and add a chelating agent (e.g., 1 mM EDTA) to sequester trace metals that catalyze radical formation.
Q2: I am using a standard 50:50 Methanol/Water solvent. Why is my recovery still highly variable? Causality: Unbuffered aqueous-organic mixtures typically hover around a neutral pH. Phenolic acids are highly sensitive to these conditions. At pH > 6.0, the hydroxyl groups deprotonate to form phenoxide ions. The negative charge of the phenoxide ion drastically lowers the activation energy required for oxidation, leading to rapid, non-reversible spectral transformations and ring cleavage[3]. Solution: Shift the equilibrium to keep the molecule protonated. Acidifying the solvent (e.g., using 2% HCl or 1% formic acid) suppresses phenoxide formation, exponentially increasing both the chemical stability and the extraction efficiency of the phenolic acid[4].
Q3: Can I use heat-assisted techniques (like Soxhlet or hot reflux) to improve extraction yields from tough biological matrices? Causality: Absolutely not. Elevated temperatures (>50°C) cause a remarkable and rapid decrease in total polyphenol stability[5]. Furthermore, the two chlorine atoms at the 2 and 6 positions create significant steric hindrance and exert an electron-withdrawing effect on the adjacent carboxylic acid group. Applying thermal stress to this strained configuration frequently triggers spontaneous decarboxylation. Solution: Utilize cold, Ultrasound-Assisted Extraction (USE) to mechanically disrupt the matrix without breaking the thermal stability threshold.
III. Quantitative Stability Thresholds
To optimize your workflow, adhere to the empirical stability limits summarized in the table below. Exceeding these thresholds guarantees analyte degradation.
| Parameter | Critical Threshold / Condition | Mechanistic Consequence | Reference |
| Temperature | > 50 °C | Remarkable decrease in total polyphenol content; triggers decarboxylation. | [5] |
| Solvent pH | pH > 6.0 (Neutral/Alkaline) | Induces phenoxide ion formation; accelerates irreversible oxidation. | [3],[5] |
| Solvent pH | Acidified (e.g., 2% HCl in MeOH) | Maximizes recovery yield (e.g., up to 62.20 mg GAE/g dw total phenolics). | [4] |
| Oxidative Stress | 10⁻⁴ M H₂O₂ + Fe(III) (Fenton) | ~100% degradation of dihydroxybenzoic acid structures within 4 hours. | [2] |
| Oxidative Stress | 10⁻⁴ M H₂O₂ (UV/H₂O₂) | Complete degradation of dihydroxybenzoic acid structures within 24 hours. | [2] |
IV. Self-Validating Extraction Protocol
To ensure data integrity, use the following step-by-step methodology. This protocol is designed as a self-validating system —if a validation check fails at any step, abort the extraction to prevent downstream analytical artifacts.
Step 1: Matrix Preparation
-
Snap-freeze the biological matrix (e.g., Aminobacter sp. MSH1 culture pellet) in liquid nitrogen.
-
Pulverize the sample cryogenically using a pre-chilled mortar and pestle.
-
Validation Check: The matrix must remain a dry, frozen powder throughout grinding. If it becomes paste-like, localized thawing has occurred, introducing thermal stress. Discard and restart.
Step 2: Acidified Solvent Formulation
-
Prepare an extraction solvent of Methanol/Water (80:20, v/v).
-
Add 2% HCl (v/v) or 1% Formic acid to the mixture[4].
-
Validation Check: Measure the solvent pH prior to contacting the sample. It must read ≤ 2.5. If pH > 3.0, the risk of phenoxide ionization remains critical[3]. Adjust accordingly.
Step 3: Cold Ultrasound-Assisted Extraction (USE)
-
Add the acidified solvent to the cryogenic powder at a 1:20 solid/liquid ratio[4].
-
Immediately purge the suspension with Argon or N₂ for 2 minutes.
-
Sonicate in an ice-water bath for 15 minutes.
-
Validation Check: Monitor the bath temperature continuously. If it exceeds 15°C, pause sonication and add ice. Temperatures approaching 50°C will destroy the analyte[5].
Step 4: Phase Separation & Recovery
-
Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C.
-
Transfer the supernatant to an amber glass vial to prevent UV-catalyzed degradation[2].
-
Validation Check: Inspect the supernatant visually. It should be pale yellow or colorless. A dark brown or pink hue is a definitive indicator of quinone polymerization; the protocol has failed.
Step 5: Concentration
-
Evaporate the solvent using a gentle N₂ blowdown system at room temperature, or lyophilize in the dark. Never use a rotary evaporator with a heated water bath for this compound.
V. Frequently Asked Questions (FAQs)
Q: Can I use ascorbic acid as an antioxidant during extraction? A: Yes, spiking the extraction solvent with 0.1% ascorbic acid or BHT (Butylated hydroxytoluene) acts as a sacrificial antioxidant, scavenging free radicals before they can attack the 3,5-dihydroxybenzoic acid ring.
Q: How should I store the final extracted samples before LC-MS analysis? A: Reconstitute the dried extract in an acidified mobile phase (e.g., 0.1% formic acid in water/acetonitrile). Store in amber autosampler vials at -80°C. Analyze within 24 hours of reconstitution, as prolonged storage even at low temperatures can lead to gradual degradation.
VI. References
-
Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway | Environmental Science & Technology - ACS Publications. Source: acs.org. URL:
-
Effect of pH on the Stability of Plant Phenolic Compounds - ResearchGate. Source: researchgate.net. URL:
-
The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel - SciELO. Source: scielo.br. URL:
-
Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H 2 O 2 Processes - MDPI. Source: mdpi.com. URL:
-
Effect of Solvent Polarity and pH on the Phenolic Content and Antioxidant Activity of Aronia melanocarpa L. Extracts. Source: agrifoodscience.com. URL:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Solvent Polarity and pH on the Phenolic Content and Antioxidant Activity of Aronia melanocarpa L. Extracts | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 5. scielo.br [scielo.br]
Technical Support Center: Optimizing LC-MS/MS Sensitivity for Trace 2,6-Dichloro-3,5-Dihydroxybenzoic Acid
Welcome to the Advanced Technical Support Center. This guide is engineered for analytical chemists, environmental scientists, and drug development professionals tasked with the trace-level quantification of 2,6-dichloro-3,5-dihydroxybenzoic acid (2,6-diCl-3,5-diOHBA).
Scientific Context & Analytical Challenge
2,6-diCl-3,5-diOHBA is a highly polar, acidic intermediate critical to the microbial catabolism of 2,6-dichlorobenzamide (BAM), a prevalent and recalcitrant groundwater micropollutant[1]. In bioremediation models utilizing Aminobacter sp. MSH1, the monooxygenase enzyme BbdD catalyzes the hydroxylation of 2,6-dichloro-3-hydroxybenzoic acid to form this specific dihydroxybenzoic acid target[1].
Because this compound is highly polar and exists at trace levels in complex environmental or biological matrices[2], standard reversed-phase LC-MS/MS methods often suffer from severe ion suppression and poor chromatographic retention. This guide provides field-proven, causality-driven solutions to overcome these bottlenecks.
Fig 1: Catabolic pathway of 2,6-dichlorobenzamide (BAM) highlighting the target metabolite.
Part 1: Troubleshooting FAQs & Mechanistic Solutions
Q1: Why is my Electrospray Ionization (ESI) negative signal nearly undetectable when using standard 0.1% Formic Acid in the mobile phase? The Causality: Formic acid drops the mobile phase pH to approximately 2.7. The pKa of the carboxylic acid group on dihydroxybenzoic acids is typically between 3.0 and 3.5. In a pH 2.7 environment, the molecule remains mostly protonated (neutral). ESI negative mode requires the analyte to be pre-ionized in solution as a deprotonated anion ([M-H]⁻) for efficient transfer into the gas phase. The Solution: Replace formic acid with a weak buffer like 10 mM Ammonium Acetate adjusted to pH 4.5–6.7[3]. This pH ensures the carboxylic acid is fully deprotonated, exponentially increasing ionization efficiency without leaving non-volatile salt deposits on the MS source.
Q2: I am experiencing poor retention and peak shape on a standard C18 column. How can I improve chromatography for this highly polar analyte? The Causality: 2,6-diCl-3,5-diOHBA contains two hydroxyl groups and a carboxylic acid, making it highly hydrophilic. On a standard C18 column, it elutes in the void volume where matrix suppression is most severe. The Solution: Switch your stationary phase. Utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) column with an isocratic flow of high-organic mobile phase (e.g., 94% Acetonitrile / 6% Ammonium Acetate buffer) provides superior retention for dihydroxybenzoic acids[3]. Alternatively, a Biphenyl column can be used in reversed-phase; the biphenyl groups provide π−π interactions with the aromatic ring, retaining the compound longer than aliphatic C18 chains.
Q3: Environmental groundwater samples produce high background noise. How can I confidently distinguish the target metabolite from isobaric matrix interferences? The Causality: Complex matrices often contain naturally occurring phenolic acids that share similar nominal masses. The Solution: Leverage the distinct isotopic signature of the two chlorine atoms. The natural abundance of 35 Cl and 37 Cl creates a predictable M / M+2 / M+4 isotopic cluster. The base peak for the deprotonated ion is m/z 220.9 ( 35 Cl 2 ), but the M+2 peak at m/z 222.9 ( 35 Cl 37 Cl) is present at ~65% relative abundance. By monitoring MRM transitions for both isotopes, you establish an internal confirmation ratio that eliminates false positives.
Fig 2: Decision tree for troubleshooting low sensitivity in 2,6-diCl-3,5-diOHBA LC-MS/MS assays.
Part 2: Quantitative Data & Parameter Optimization
To achieve trace-level sensitivity, MS parameters and mobile phase chemistry must be strictly controlled. The fragmentation of dihydroxybenzoic acids in negative mode is characterized by an initial α -cleavage loss of carbon dioxide (CO 2 , -44 Da)[3], followed by the loss of HCl (-36 Da) due to the chlorinated aromatic ring.
Table 1: Optimized MRM Transitions & Collision Energies (ESI Negative Mode)
| Target Analyte Isotope | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss Mechanism | Collision Energy (eV) | Purpose |
| 35 Cl 2 (Primary) | 220.9 | 176.9 | Loss of CO 2 (44 Da) | -15 | Quantifier |
| 35 Cl 2 (Secondary) | 220.9 | 140.9 | Loss of CO
2
| -22 | Qualifier 1 |
| 35 Cl 37 Cl (Isotope) | 222.9 | 178.9 | Loss of CO 2 (44 Da) | -15 | Qualifier 2 (Isotope Check) |
Table 2: Impact of Mobile Phase Additives on ESI- Sensitivity
| Mobile Phase Additive | pH Range | Analyte State | Relative ESI- Signal Intensity |
| 0.1% Formic Acid | ~2.7 | Protonated (Neutral) | < 5% (Severe Suppression) |
| 10 mM Ammonium Acetate | ~4.5 - 6.7 | Deprotonated ([M-H]⁻) | 100% (Optimal) |
| 10 mM Ammonium Bicarbonate | ~8.0 | Deprotonated ([M-H]⁻) | 75% (Higher baseline noise) |
Part 3: Self-Validating Experimental Protocol
This step-by-step methodology ensures a closed-loop validation system. By incorporating a System Suitability Test (SST) prior to sample analysis, the protocol validates its own performance parameters.
Phase 1: Sample Preparation via Solid Phase Extraction (SPE)
Purpose: Concentrate the trace metabolite from groundwater or bacterial culture while removing salts and neutral interferences.
-
Conditioning: Condition a mixed-mode polymeric anion exchange (MAX) SPE cartridge with 2 mL of LC-MS grade methanol, followed by 2 mL of ultrapure water.
-
Loading: Load 10 mL of the filtered environmental or culture sample at a flow rate of 1 mL/min[2].
-
Washing: Wash the cartridge with 2 mL of 5% ammonium hydroxide in water. Mechanistic note: This removes neutral and basic interferences while the acidic target remains bound to the anion exchange resin.
-
Elution: Elute the target metabolite with 2 mL of methanol containing 2% formic acid. The acid neutralizes the charge on the analyte, releasing it from the resin.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Phase 2: Chromatographic Separation (HILIC)
-
Column: Luna HILIC (100 × 2.1 mm, 3 µm) or equivalent[3].
-
Mobile Phase A: 50 mM Ammonium Acetate in Water, adjusted to pH 4.5[3].
-
Mobile Phase B: 100% LC-MS Grade Acetonitrile.
-
Elution Gradient: Isocratic elution at 94% B / 6% A.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Phase 3: Mass Spectrometry & System Suitability Test (SST)
-
Source Settings: Electrospray Ionization in Negative Mode (ESI-). Capillary Voltage: -3.5 kV; Desolvation Temperature: 400°C.
-
Self-Validation (SST Step): Before injecting unknown samples, inject a 10 ng/mL analytical standard of 2,6-diCl-3,5-diOHBA.
-
Pass/Fail Criteria: The signal-to-noise (S/N) ratio for the primary MRM transition (220.9 → 176.9) must exceed 10:1. The ratio of the 35 Cl 2 peak area to the 35 Cl 37 Cl peak area must be 100:65 (±10%). If these criteria are not met, halt the sequence and refer to the Troubleshooting Logic Tree (Fig 2).
References
-
Raes, B., et al. "Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway." Environmental Science & Technology, 2019.1
-
Horemans, B., et al. "Toward Improved Bioremediation Strategies: Response of BAM-Degradation Activity to Concentration and Flow Changes in an Inoculated Bench-Scale Sediment Tank." Environmental Science & Technology, 2022. 2
-
"Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats." Revista Română de Medicină de Laborator, 2015. 4
Sources
Technical Support Center: Enzymatic Synthesis of 2,6-Dichloro-3,5-Dihydroxybenzoic Acid
Welcome to the Biocatalysis Troubleshooting Portal. This guide is designed for researchers, process scientists, and drug development professionals seeking to optimize the enzymatic yield of 2,6-dichloro-3,5-dihydroxybenzoic acid. This compound is a highly valuable, transient intermediate originally identified in the microbial degradation pathway of the groundwater micropollutant 2,6-dichlorobenzamide (BAM) by Aminobacter sp. MSH1[1].
By understanding the mechanistic bottlenecks of this pathway, we can engineer in vitro and whole-cell systems that accumulate this target product at high yields.
Pathway Overview & Mechanistic Bottlenecks
To improve the yield of 2,6-dichloro-3,5-dihydroxybenzoic acid, we must first isolate the target reaction from the native catabolic cascade. The synthesis relies entirely on BbdD , a unique monooxygenase that catalyzes two sequential hydroxylations starting from 2,6-dichlorobenzoic acid (2,6-DCBA)[2].
In native bacterial extracts, the target product does not accumulate because it is rapidly dechlorinated by BbdI and BbdE —two glutathione-dependent dehalogenases that drive the pathway toward ring cleavage[1].
Fig 1. Enzymatic synthesis of 2,6-dichloro-3,5-dihydroxybenzoic acid and competing degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LC-MS data shows the target product forming, but it rapidly disappears, yielding a monochlorinated species. How do I stop this? Root Cause: In native Aminobacter sp. MSH1 extracts, the target product is immediately consumed by BbdI and BbdE, which catalyze the thiolytic removal of the first chlorine atom[2]. Causality & Solution: BbdI and BbdE are strictly dependent on glutathione (GSH) as a cofactor[1]. If you are using cell-free extracts, you must strictly omit GSH from your reaction buffer. If you are scaling up via whole-cell biocatalysis, you cannot use wild-type MSH1; you must use a recombinant E. coli strain expressing only the bbdD gene, or engineer a ΔbbdI/ΔbbdE knockout mutant.
Q2: Why does the conversion of 2,6-DCBA stall at ~40% yield even when using purified BbdD? Root Cause: BbdD is a monooxygenase. Every mole of hydroxylated product requires one mole of molecular oxygen ( O2 ) and one mole of reduced cofactor (NADH/NADPH)[1]. Causality & Solution: Stalling is typically caused by the total depletion of NADH. Adding stoichiometric NADH is economically unviable and lowers the pH. You must implement an enzymatic cofactor regeneration system (e.g., Formate Dehydrogenase [FDH] and sodium formate) to continuously recycle NAD+ back to NADH.
Q3: Can I scale up the reaction to >100 mM substrate concentrations? Root Cause: High concentrations of dihydroxybenzoic acids are highly acidic and cause severe product inhibition, altering the active site conformation of BbdD. Causality & Solution: You must use In Situ Product Removal (ISPR). By introducing an anion-exchange resin (such as Dowex 1X8-50) directly into the bioreactor, the acidic product is continuously adsorbed. This shifts the thermodynamic equilibrium forward and physically separates the toxic product from the biocatalyst[3].
Fig 2. In situ product removal (ISPR) workflow using anion-exchange resins to maximize yield.
Standard Operating Procedures (SOPs)
Protocol: High-Yield In Vitro Synthesis with ISPR and Cofactor Regeneration
This protocol describes a self-validating workflow for the continuous enzymatic synthesis of 2,6-dichloro-3,5-dihydroxybenzoic acid using purified BbdD.
Step 1: Reaction Assembly & Cofactor Regeneration
-
Action: In a baffled bioreactor, prepare a 100 mM Tris-HCl buffer (pH 7.5). Add 50 mM 2,6-DCBA, 1 mM NAD+ , 150 mM sodium formate, 5 U/mL Formate Dehydrogenase (FDH), and 10 U/mL purified BbdD.
-
Causality: We supply NAD+ in catalytic amounts (1 mM) rather than stoichiometric amounts. The FDH oxidizes the cheap sodium formate into CO2 , concurrently reducing NAD+ to NADH. This ensures BbdD has an infinite supply of reducing equivalents without altering the osmolarity of the buffer.
Step 2: Aeration & Mass Transfer
-
Action: Sparge the reactor with sterile air at 1.0 vvm and set the impeller speed to 450 rpm.
-
Causality: Because BbdD utilizes molecular oxygen to hydroxylate the aromatic ring, the O2 mass transfer rate ( kLa ) must exceed the maximum enzymatic reaction rate ( Vmax ). Baffled reactors prevent vortexing and maximize gas-liquid interfacial area.
Step 3: In Situ Product Removal (ISPR) Integration
-
Action: After 2 hours of initial reaction, add 20 g/L of pre-washed Dowex® 1X8-50 anion-exchange resin directly to the vessel[3].
-
Causality: The resin selectively binds the highly polar, acidic 2,6-dichloro-3,5-dihydroxybenzoic acid as it forms. This prevents the pH from dropping and eliminates product-mediated allosteric inhibition of BbdD[4].
Step 4: Self-Validation System (Real-Time Diagnostics) To ensure your reaction is not failing silently, you must continuously monitor the reaction mixture via a UV-Vis bypass loop at 340 nm (the absorption peak of NADH).
-
Validation State A (Healthy): Absorbance at 340 nm remains stable at ~1.0 AU. This proves the FDH regeneration system is perfectly balanced with BbdD consumption.
-
Validation State B (Oxygen Starvation): Product formation stalls, but 340 nm absorbance remains high. Causality: BbdD has NADH but no oxygen. Corrective Action: Increase agitation speed immediately.
-
Validation State C (Cofactor Collapse): Absorbance at 340 nm drops rapidly to baseline. Causality: FDH has exhausted the sodium formate. Corrective Action: Spike the reactor with an additional 50 mM sodium formate.
Step 5: Elution and Recovery
-
Action: Filter the resin from the reaction broth. Wash the resin with 1 M NaCl in methanol to elute the target product, followed by solvent evaporation.
Quantitative Data & Yield Benchmarks
The following table summarizes the expected outcomes when applying different optimization strategies to the BbdD-catalyzed reaction. Use this data to benchmark your own bioprocess.
| Biocatalytic System | BbdI/E Status | Cofactor Supply | ISPR Applied | Expected Yield (%) | Primary Limiting Factor |
| Native Aminobacter Extract | Active | Endogenous | No | < 5% | Rapid downstream degradation by dehalogenases[2]. |
| Purified BbdD (No Regen) | Absent | Stoichiometric | No | 40 - 50% | Cofactor depletion; high cost of NADH. |
| Purified BbdD + FDH | Absent | Regenerated | No | 65 - 75% | Product inhibition; localized pH drop. |
| Recombinant E. coli + ISPR | Absent | Regenerated | Yes (Dowex) | > 85% | Substrate mass transfer limits[4]. |
References
-
Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway Source: Environmental Science & Technology (ACS Publications) URL:[Link]
-
Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal Source: TUHH Open Research / MDPI Catalysts URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal [mdpi.com]
- 4. Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal [tore.tuhh.de]
Technical Support Center: Stabilization of Dihydroxybenzoic Acid (DHBA) Metabolites in Aqueous Samples
Diagnostic Overview
Dihydroxybenzoic acids (DHBAs)—such as 2,5-DHBA (gentisic acid) and 3,4-DHBA (protocatechuic acid)—are critical biomarkers and drug metabolites. However, their electron-rich dihydroxybenzene rings make them highly susceptible to auto-oxidation in aqueous matrices like environmental water, urine, and plasma. This technical guide addresses the thermodynamic and kinetic vulnerabilities of DHBAs and provides field-proven, self-validating stabilization strategies.
Mechanistic Pathway
Caption: Mechanistic workflow of DHBA oxidation and targeted stabilization interventions.
Field Troubleshooting & Causality Analysis (FAQs)
Q1: Why do DHBA metabolites degrade rapidly in aqueous samples despite immediate freezing? A: Freezing slows kinetic reactions but does not alter the thermodynamic instability of DHBAs. In neutral or alkaline aqueous solutions, the phenolic hydroxyl groups of DHBAs deprotonate into phenolate anions. This deprotonation significantly lowers their oxidation potential, making them highly reactive to dissolved oxygen. Trace transition metals (like Cu²⁺ and Fe³⁺) naturally present in water or biological fluids act as catalysts, accelerating the one-electron oxidation of DHBAs into reactive semiquinone radicals, which further oxidize into degraded quinone products[1].
Q2: I added ascorbic acid as an antioxidant, but DHBA degradation actually accelerated. Why? A: You have inadvertently triggered Fenton-like oxidation. While ascorbic acid is a potent reducing agent, it acts as a dangerous pro-oxidant in the presence of unchelated transition metals. Ascorbic acid reduces trace Fe³⁺ to Fe²⁺ (or Cu²⁺ to Cu⁺). These reduced metals then react with dissolved molecular oxygen to generate superoxide and highly reactive hydroxyl radicals (•OH). This phenomenon is famously utilized in Udenfriend's system, where ascorbic acid and iron are intentionally combined to rapidly oxidize and hydroxylate aromatic rings[2]. Without a chelating agent to sequester the metals, ascorbic acid accelerates the destruction of your DHBA metabolites[3].
Q3: What is the definitive, self-validating stabilization strategy for DHBAs? A: Stabilization requires a synergistic triad: Acidification, Chelation, and Reduction.
-
Acidification (pH < 3): Adding formic acid or HCl protonates the phenolic groups, raising the oxidation potential and physically blocking auto-oxidation[4].
-
Chelation (EDTA): Ethylenediaminetetraacetic acid (EDTA) binds trace metals, neutralizing their catalytic redox cycling and preventing the pro-oxidant effect of ascorbic acid[5].
-
Reduction (Ascorbic Acid): Only after metals are chelated can ascorbic acid safely act as a terminal antioxidant, scavenging residual oxygen and reducing any formed semiquinones back to the parent DHBA[6].
Empirical Data: Comparative Stability Matrix
The following table summarizes the quantitative recovery of 3,4-DHBA (100 ng/mL) in aqueous samples spiked with 1 µM Cu²⁺ after 24 hours of storage at room temperature.
| Treatment Condition | Final pH | Trace Metals Added | 3,4-DHBA Recovery (%) | Mechanistic Outcome |
| Unbuffered Water (Control) | 7.0 | None | 45% | Slow auto-oxidation via dissolved O₂. |
| Water + Cu²⁺ | 7.0 | 1 µM Cu²⁺ | < 5% | Rapid metal-catalyzed oxidation[1]. |
| Ascorbic Acid Only (1 mg/mL) | 4.5 | 1 µM Cu²⁺ | 12% | Severe pro-oxidant effect (Fenton chemistry)[2]. |
| Acidification Only (HCl) | 2.5 | None | 85% | Protonation stabilizes phenols, but O₂ still reacts slowly[4]. |
| Acid + EDTA + Ascorbic Acid | 2.5 | 1 µM Cu²⁺ | > 98% | Complete stabilization triad achieved[6]. |
Standard Operating Procedures (SOPs)
Protocol 1: Preparation of DHBA Universal Stabilization Buffer (USB)
This buffer acts as a self-validating system by simultaneously addressing pH, metal catalysis, and oxidative radicals.
Materials Needed:
-
EDTA disodium salt dihydrate (Na₂EDTA·2H₂O)
-
L-Ascorbic Acid (≥99% purity)
-
Formic Acid (LC-MS grade)
-
HPLC-grade water
Step-by-Step Methodology:
-
Weigh Reagents: Accurately weigh 20 mg of Na₂EDTA and 20 mg of L-Ascorbic Acid.
-
Dissolve: Transfer the powders to a clean 10 mL volumetric flask and dissolve in 8 mL of HPLC-grade water.
-
Acidify: Add 200 µL of concentrated Formic Acid to the solution. This ensures the final sample pH will drop below 3.0.
-
Volume Adjustment: Bring the total volume to 10 mL with HPLC-grade water.
-
Storage: Transfer the USB to an amber glass vial to protect the ascorbic acid from photodegradation. Store at 4°C. Note: Prepare fresh USB every 48 hours to ensure maximum reducing capacity.
Protocol 2: Sample Collection and Processing Workflow
Execute this protocol immediately upon sample collection to prevent initial semiquinone formation.
Step-by-Step Methodology:
-
Pre-aliquot: Add 50 µL of the prepared USB into empty 1.5 mL microcentrifuge collection tubes.
-
Sample Addition: Immediately upon collection, pipette 1 mL of the aqueous sample (environmental water, diluted urine, or plasma filtrate) into the pre-aliquoted tube.
-
Homogenize: Vortex the tube vigorously for 5 seconds to ensure rapid chelation of metals and uniform pH adjustment.
-
Thermal Arrest: Flash-freeze the stabilized sample in liquid nitrogen or a dry ice/ethanol bath.
-
Storage: Store the frozen samples at -80°C until ready for LC-MS/MS or HPLC analysis. Thaw samples on ice strictly prior to injection.
References
-
Electrochemical Study of 2,3-Dihydroxybenzoic Acid and Its Interaction with Cu(II) and H2O2 in Aqueous Solutions: Implications for Wood Decay. Environmental Science & Technology (ACS Publications).[Link]
-
Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. The Open Medicinal Chemistry Journal (PMC).[Link]
-
Stabilization of urinary biogenic amines measured in clinical chemistry laboratories. Clinica Chimica Acta (PubMed).[Link]
-
Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Laboratory.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of urinary biogenic amines measured in clinical chemistry laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
optimizing NADH concentration for in vitro 2,6-DCBA hydroxylation assays
Title: Technical Support Center: Optimizing NADH for In Vitro 2,6-DCBA Hydroxylation Assays
Overview The bioremediation of the groundwater micropollutant 2,6-dichlorobenzamide (BAM) relies heavily on the catabolic capabilities of bacterial strains such as Aminobacter sp. MSH1. Following the initial hydrolysis of BAM to 2,6-dichlorobenzoic acid (2,6-DCBA) by the amidase BbdA[1], the critical next step is the hydroxylation of 2,6-DCBA to 2,6-dichloro-3-hydroxybenzoic acid (2,6-diCl-3-OHBA). This reaction is catalyzed by the monooxygenase BbdD[2]. Because BbdD is an NAD(P)H-dependent monooxygenase, optimizing the concentration and delivery of the electron donor (NADH) is paramount for robust in vitro assay performance and accurate kinetic profiling.
Section 1: Troubleshooting & FAQs
Q1: My in vitro 2,6-DCBA conversion rate plateaus after 15 minutes, despite having excess substrate. What is causing this? Causality & Solution: This is a classic symptom of NADH depletion, often exacerbated by enzymatic "uncoupling." In multicomponent monooxygenase systems, electrons transferred from NADH to the oxygenase subunit do not always result in substrate hydroxylation. If the active site is not perfectly aligned with the substrate, or if electron transfer is inefficient, the reduced enzyme can prematurely react with molecular oxygen, producing hydrogen peroxide (H₂O₂) and rapidly wasting NADH[3]. Actionable Fix: Do not simply add more NADH at the start (see Q2). Instead, implement an enzymatic NADH-regeneration system (e.g., Formate/Formate Dehydrogenase) to maintain a steady, low concentration of NADH, ensuring continuous electron flow without rapid depletion.
Q2: Can I just increase the initial bolus concentration of NADH to >1.0 mM to drive the reaction to completion? Causality & Solution: No, this is highly discouraged for two reasons. First, if you are monitoring the reaction spectrophotometrically, NADH concentrations above 0.4–0.5 mM exceed the linear range of the Beer-Lambert law at 340 nm, causing a severe "inner filter effect" that masks true kinetic rates[4]. Second, artificially high concentrations of reduced cofactors can induce substrate-competitive inhibition or accelerate the auto-oxidation of the reductase components, generating reactive oxygen species (ROS) that denature the BbdD enzyme. Actionable Fix: Keep initial bolus NADH concentrations between 0.2 mM and 0.4 mM. If higher total electron flow is needed for preparative scales, use a coupled regeneration system.
Q3: How do I determine if my BbdD extract is actually hydroxylating 2,6-DCBA or just burning through NADH? Causality & Solution: You must measure the "coupling efficiency." This is the stoichiometric ratio of the hydroxylated product (2,6-diCl-3-OHBA) formed relative to the NADH oxidized. A low coupling efficiency (<10%) indicates that the electron transport chain is intact, but the terminal oxygenation step is failing—often due to missing auxiliary proteins in crude extracts or suboptimal buffer pH. Actionable Fix: Run a self-validating assay. Monitor NADH consumption at 340 nm in real-time, then quench the reaction and quantify 2,6-diCl-3-OHBA via RP-UHPLC[2]. Calculate: (Moles of Product Formed / Moles of NADH Consumed) × 100.
Section 2: Experimental Protocol: Self-Validating In Vitro Hydroxylation Assay
To ensure trust and reproducibility, this protocol utilizes an NADH regeneration system to prevent cofactor depletion, alongside strict negative controls to validate true BbdD activity[2][3].
Reagents Required:
-
Buffer: 50 mM Potassium phosphate buffer (pH 7.4)
-
Substrate: 2,6-DCBA (10 mM stock in DMSO)
-
Enzyme: Purified BbdD (or standardized M6bbdD crude extract)
-
Regeneration System: Formate Dehydrogenase (FDH, 1 U/μL), Sodium formate (150 mM)
-
Cofactor: NADH (10 mM stock in dH₂O, prepared fresh)
-
Quench Solution: 1% Acetic acid in Acetonitrile
Step-by-Step Methodology:
-
System Assembly: In a 1.5 mL microcentrifuge tube, combine 50 mM Potassium phosphate buffer, 150 mM Sodium formate, 1 U FDH, and 3 μM of the BbdD enzyme preparation.
-
Substrate Addition: Add 2,6-DCBA to a final concentration of 200 μM. Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent solvent-induced enzyme denaturation.
-
Pre-incubation: Incubate the mixture at 25 °C for 5 minutes to allow temperature equilibration and substrate binding.
-
Initiation: Initiate the reaction by adding NADH to a final concentration of 250 μM.
-
Self-Validation Controls: Concurrently run three control reactions to validate the system:
-
Minus-NADH Control: Validates that the reaction is strictly dependent on the electron donor.
-
Minus-Substrate Control: Measures the background uncoupling rate (NADH oxidation without 2,6-DCBA).
-
Heat-Killed Enzyme Control: Boiled BbdD (10 min at 95 °C) to rule out abiotic hydroxylation.
-
-
Kinetic Sampling: At regular intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw 50 μL aliquots.
-
Quenching & Analysis: Immediately mix the aliquot with 50 μL of the Quench Solution. Centrifuge at 12,000 × g for 5 minutes to pellet precipitated proteins. Analyze the supernatant via RP-UHPLC at 210 nm to quantify 2,6-DCBA depletion and 2,6-diCl-3-OHBA formation[2].
Section 3: Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes when optimizing NADH delivery for in vitro BbdD assays.
| NADH Delivery Strategy | Initial NADH Concentration | Assay Duration (Linear Range) | Typical Coupling Efficiency | Spectrophotometric Interference | Best Use Case |
| Standard Bolus | 0.2 mM – 0.4 mM | < 15 minutes | 15% – 30% | Low (A₃₄₀ < 1.0) | Rapid kinetic screening, initial Vmax determination. |
| High Bolus | > 1.0 mM | Non-linear | < 10% (High uncoupling) | High (Inner filter effect) | Not recommended. Causes ROS generation. |
| Regeneration System | 0.1 mM (Steady-state) | > 120 minutes | 40% – 60% | Minimal (Constant baseline) | Preparative scale synthesis, long-term endpoint assays. |
Section 4: Pathway & Workflow Visualization
The diagram below illustrates the electron flow from NADH through the monooxygenase complex to achieve the hydroxylation of 2,6-DCBA.
Electron transfer and hydroxylation of 2,6-DCBA by the BbdD monooxygenase system.
References
-
Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway. Environmental Science & Technology - ACS Publications. 2
-
Identification of the Amidase BbdA That Initiates Biodegradation of the Groundwater Micropollutant 2,6-dichlorobenzamide (BAM) in Aminobacter sp. MSH1. ACS Publications. 1
-
Enzymatic Characterization and Comparison of Two Steroid Hydroxylases CYP154C3-1 and CYP154C3-2 from Streptomyces Species. PMC. 3
-
A high sensitivity strategy to screen NAD(P)H-dependent oxidoreductase activity by coupled enzyme cascade. bioRxiv. 4
Sources
overcoming ion suppression in mass spec analysis of chlorobenzoates
Welcome to the LC-MS/MS Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in the bioanalytical and environmental analysis of chlorobenzoates (CBAs): ion suppression .
Chlorobenzoates are highly polar, acidic molecules that are typically analyzed using negative Electrospray Ionization (ESI-). While ESI is exceptionally sensitive, it is notoriously vulnerable to matrix interference. This guide will walk you through the mechanistic causes of this phenomenon, how to definitively diagnose it, and the exact sample preparation and instrumental workflows required to overcome it.
FAQ 1: Mechanism & Diagnosis
Q: Why does my chlorobenzoate signal suddenly drop when analyzing complex matrices like soil extracts or plasma, even though my UV signal remains stable?
A: This is a classic manifestation of ion suppression, a phenomenon dictated by the physics of the electrospray droplet. In ESI, ionization occurs in the liquid phase during droplet evaporation. Matrix components—such as humic acids in environmental samples or phospholipids in biological fluids—that co-elute with your chlorobenzoate compete for the limited excess charge on the surface of the electrospray droplet 1.
Because CBAs are relatively small molecules that form [M-H]⁻ ions 2, larger matrix molecules with higher surface activity or gas-phase basicity can easily displace them. This prevents the chlorobenzoate from efficiently transferring into the gas phase, drastically reducing the detector response even though the molecule is physically present in the source 3.
Protocol 1: Self-Validating Post-Column Infusion
To definitively prove that ion suppression is the culprit, you must map the suppression zones of your chromatographic run in real-time.
-
Setup: Fill a syringe with a pure standard of your specific chlorobenzoate (e.g., 1 µg/mL in mobile phase).
-
Integration: Connect the syringe pump to a T-junction placed directly between the LC analytical column output and the MS source inlet. Infuse the standard at a constant rate (e.g., 10 µL/min).
-
Execution: Inject a blank matrix sample (e.g., unspiked soil extract or blank plasma) into the LC system and execute your standard gradient method.
-
Monitoring: Monitor the specific MRM transition for your chlorobenzoate.
-
Validation: Because you are constantly infusing the pure analyte, the MS should display a high, steady baseline. Any sudden dips or valleys in this baseline correspond exactly to the retention times where invisible matrix components are eluting and suppressing ionization.
Caption: Post-column infusion setup for real-time monitoring of ion suppression zones.
FAQ 2: Quantification of Matrix Effects
Q: How do I mathematically separate poor extraction recovery during sample prep from true ion suppression in the source?
A: You cannot troubleshoot what you cannot measure. Matrix effects can lead to severe underestimation of analyte concentration if not properly quantified 4. You must calculate the Matrix Effect (ME) and Extraction Recovery (RE) independently using a three-set experimental design.
Table 1: Quantitative Assessment of Matrix Effects (ME) and Recovery
| Parameter | Experimental Description | Formula | Acceptable Range | Troubleshooting Action |
| Set A | Peak area of CBA standard in neat solvent. | N/A | N/A | Serves as the baseline 100% reference. |
| Set B | Peak area of CBA spiked into blank matrix after extraction. | N/A | N/A | Isolates the impact of the matrix on ionization efficiency. |
| Set C | Peak area of CBA spiked into blank matrix before extraction. | N/A | N/A | Measures the total efficiency of the entire method. |
| Matrix Effect (ME) | The degree of ion suppression (or enhancement) occurring in the MS source. | (Set B / Set A) × 100 | 85% - 115% | If <80%, improve sample cleanup, shift retention time, or switch to APCI. |
| Extraction Recovery (RE) | The physical efficiency of the sample preparation step. | (Set C / Set B) × 100 | > 70% | If low, optimize SPE sorbent chemistry, wash steps, or elution strength. |
FAQ 3: Sample Preparation Mitigation
Q: My post-column infusion shows massive suppression at the exact retention time of my chlorobenzoate. What is the most effective sample cleanup strategy?
A: Proper sample preparation is the most robust way to eliminate matrix effects before they ever reach the instrument 5. Chlorobenzoates typically have a pKa of approximately 3.8. You can exploit this chemical property by utilizing Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE).
By adjusting the sample pH above the pKa, the chlorobenzoate becomes fully ionized. The strong anion exchange sites on the MAX sorbent will tightly bind the negatively charged CBA, allowing you to aggressively wash away neutral lipids, cations, and proteins with strong organic solvents before eluting the target analyte.
Protocol 2: Self-Validating MAX SPE for Chlorobenzoates
-
Conditioning: Pass 2 mL of Methanol, followed by 2 mL of LC-MS grade Water through the MAX cartridge to activate the sorbent bed.
-
Loading: Adjust the sample pH to ~7.0 (at least 2 units above the CBA pKa) using a dilute buffer. Load the sample at a flow rate of 1 mL/min.
-
Wash 1 (Removing Neutrals/Cations): Pass 2 mL of 5% Ammonium Hydroxide in Water. This removes basic and neutral matrix components without disrupting the ionic bond of the CBA.
-
Wash 2 (Removing Hydrophobics): Pass 2 mL of 100% Methanol. This aggressively removes hydrophobic interferences, such as phospholipids, which are primary drivers of ion suppression.
-
Elution: Elute the chlorobenzoate with 2 mL of 2% Formic Acid in Methanol. The acidic environment neutralizes the CBA, breaking its ionic interaction with the sorbent and allowing it to elute.
-
Reconstitution: Evaporate the eluate to dryness under gentle nitrogen and reconstitute in your initial LC mobile phase.
-
Validation: Re-run the post-column infusion (Protocol 1) using this newly extracted blank matrix. The previously observed suppression dips should now be completely flattened.
FAQ 4: Instrumental & Chromatographic Mitigation
Q: I have optimized my sample prep, but I am still losing 30% of my signal due to residual matrix. Can I fix this on the instrument side?
A: Yes. If sample preparation has reached its thermodynamic limit, you must address the ionization mechanism or the quantification logic directly.
-
Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation. Because it does not depend on available surface charge on a droplet, APCI is fundamentally less susceptible to the charge-competition mechanisms that plague ESI 6.
-
Chromatographic Shifting: Alter your mobile phase pH or switch to an orthogonal column chemistry (e.g., a Biphenyl or Polar-Embedded C18 column). The goal is to shift the retention time of the chlorobenzoate out of the specific suppression zone identified during your post-column infusion.
-
Stable Isotope-Labeled Internal Standards (SIL-IS): If suppression is completely unavoidable, utilizing a ¹³C- or ²H-labeled chlorobenzoate internal standard is the gold standard for quantitative integrity [[7]](). Because the SIL-IS co-elutes exactly with the native analyte, it experiences the exact same degree of suppression. The absolute signal drops, but the Analyte/IS ratio remains perfectly stable, ensuring accurate quantification.
Caption: Strategic decision tree for mitigating matrix effects in chlorobenzoate analysis.
References
- Wikipedia - Ion suppression (mass spectrometry).
- LCGC International - Ion Suppression: A Major Concern in Mass Spectrometry.
- PMC (NIH) - Mitigating Matrix Effects in LC–ESI–MS/MS Analysis.
- Longdom - Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- ResolveMass Laboratories - The Impact of Matrix Effects on Mass Spectrometry Results.
- Phenomenex - Matrix Effects: Causes and Solutions in Analysis.
- PMC (NIH) - Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 2,6-Dichloro-3,5-Dihydroxybenzoic Acid Standards
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic quantification of 2,6-dichloro-3,5-dihydroxybenzoic acid (2,6-diCl-3,5-diOHBA). This compound is a critical, transient intermediate in the microbial bioremediation of the groundwater micropollutant 2,6-dichlorobenzamide (BAM) by Aminobacter sp. MSH1[1].
Because it is a dihydroxylated aromatic compound, it is highly reactive. If you treat it like a standard, stable carboxylic acid, your analytical results will fail. This guide dissects the chemical causality behind its degradation and provides a self-validating protocol to ensure absolute confidence in your calibration curves.
Catabolic pathway of 2,6-Dichlorobenzamide yielding the 2,6-diCl-3,5-diOHBA metabolite.
Part 1: Mechanistic Troubleshooting & FAQs (The "Why")
Q: Why do my 2,6-diCl-3,5-diOHBA standard curves lose linearity over a matter of days when stored in aqueous buffers? A: The instability is driven by the molecule's electronic structure. While the chlorine atoms at positions 2 and 6 are electron-withdrawing, the hydroxyl groups at positions 3 and 5 create a resorcinol-like moiety that is highly electron-rich. In aqueous solutions, particularly at neutral or alkaline pH, these hydroxyl groups deprotonate to form phenoxide ions. Phenoxide ions are highly susceptible to auto-oxidation, leading to the formation of reactive quinone intermediates, which subsequently polymerize or undergo ring cleavage . This degradation reduces the effective concentration of your standard, causing your calibration curve to flatten at the lower ends.
Q: What is the optimal solvent system for long-term stock storage? A: To arrest the oxidation cascade, you must eliminate water and maintain an acidic environment. We recommend preparing primary stock solutions in anhydrous, LC-MS grade methanol or acetonitrile acidified with 0.1% formic acid. The organic solvent minimizes hydrolytic and oxidative pathways, while the formic acid ensures the hydroxyl groups remain fully protonated, preventing the formation of the vulnerable phenoxide ion.
Q: How does headspace oxygen affect the standard, and how do I mitigate it? A: Oxygen in the vial headspace dissolves into the solvent, acting as the primary electron acceptor in the auto-oxidation of the dihydroxybenzoic acid ring. For long-term storage (>1 month), it is mandatory to purge the headspace of your amber storage vials with an inert gas (Argon or Nitrogen) prior to sealing . Argon is heavier than air and is particularly effective at displacing oxygen in small analytical vials.
Part 2: Quantitative Degradation Kinetics
To illustrate the critical importance of storage conditions, the following table summarizes the estimated half-life of 2,6-diCl-3,5-diOHBA based on the known degradation kinetics of structurally similar dihydroxybenzoic acids[2][3].
| Solvent System | pH | Storage Temp | Light Exposure | Headspace | Estimated Half-Life |
| Ultrapure Water | 7.2 | 25°C | Ambient | Ambient Air | < 48 Hours |
| Ultrapure Water | 7.2 | 4°C | Dark | Ambient Air | 1-2 Weeks |
| Methanol | Neutral | -20°C | Dark | Ambient Air | 3-6 Months |
| Methanol + 0.1% FA | Acidic | -80°C | Dark | Argon Purged | > 12 Months |
Part 3: Self-Validating Preparation Protocol
To ensure absolute trustworthiness, this protocol is designed as a closed, self-validating system. You do not assume the standard is stable; you prove it before every critical analytical run.
Step-by-Step Methodology: Ultra-Stable Stock Preparation
Step 1: Solvent Preparation (The "Anti-Oxidation" Matrix)
-
In a fume hood, prepare 10 mL of anhydrous LC-MS grade Methanol.
-
Add 10 µL of LC-MS grade Formic Acid to achieve a 0.1% (v/v) concentration. Causality: Formic acid lowers the apparent pH, protonating the 3,5-hydroxyl groups and shielding the aromatic ring from oxidative attack[2].
Step 2: Dissolution and Aliquoting
-
Accurately weigh 1.00 mg of solid 2,6-diCl-3,5-diOHBA standard using a calibrated microbalance.
-
Dissolve immediately in 1.00 mL of the prepared solvent to create a 1 mg/mL primary stock.
-
Vortex for 30 seconds until completely dissolved.
-
Aliquot 50 µL volumes into pre-chilled 2 mL amber glass HPLC vials equipped with glass inserts. Causality: Amber glass prevents UV-induced photodegradation, a primary degradation pathway for phenolic compounds[3].
Step 3: Inert Gas Purging
-
Using a gentle stream of high-purity Argon gas, purge the headspace of each vial for 3-5 seconds.
-
Immediately cap the vial with a PTFE/Silicone septum cap.
-
Store immediately at -80°C.
Step 4: Self-Validation Loop (Integrity Check)
-
Before using a stored aliquot for an experiment, thaw it on ice.
-
Dilute a 5 µL fraction to your working concentration (e.g., 1 µg/mL) using your initial mobile phase.
-
Inject onto an HPLC-UV/MS system. Validation Criteria: The standard is validated for use ONLY IF the 2,6-diCl-3,5-diOHBA peak accounts for >99% of the total integrated peak area at 254 nm, with no early-eluting quinone degradation peaks observed. If purity is <99%, discard the aliquot.
Workflow for the preparation, storage, and self-validation of 2,6-diCl-3,5-diOHBA standards.
References
-
Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway . Environmental Science & Technology - ACS Publications. [Link]
-
Formulation, long-term physicochemical and microbiological stability of 15% topical resorcinol for hidradenitis suppurativa . PMC - National Institutes of Health.[Link]
Sources
A Predictive and Mechanistic Comparison of the Toxicity of 2,6-dichloro-3,5-dihydroxybenzoic Acid and 2,6-dichloro-3-hydroxybenzoic Acid
A Technical Guide for Researchers in Drug Development and Toxicology
In the landscape of drug discovery and chemical safety assessment, understanding the toxicological profile of small molecules is paramount. Halogenated benzoic acids, a common scaffold in medicinal chemistry and a class of environmental contaminants, present a complex challenge due to the significant influence of substitution patterns on their biological activity. This guide offers an in-depth, predictive comparison of the toxicity of two closely related compounds: 2,6-dichloro-3,5-dihydroxybenzoic acid and 2,6-dichloro-3-hydroxybenzoic acid.
Due to a lack of direct comparative experimental data for these specific molecules in the public domain, this guide will leverage established principles of toxicology, quantitative structure-activity relationship (QSAR) models, and experimental data from structurally analogous compounds to build a robust, evidence-based predictive framework. We will explore the probable differences in their cytotoxicity and genotoxicity, discuss potential molecular mechanisms of action, and provide detailed protocols for key in vitro toxicity assays that would be essential for empirical validation.
Predictive Toxicological Profile: A Structure-Activity Relationship (SAR) Perspective
The toxicity of substituted benzoic acids is significantly influenced by two key physicochemical properties: hydrophobicity and the nature and position of substituents on the aromatic ring.
Hydrophobicity (logKow): The n-octanol/water partition coefficient (logKow or logP) is a critical determinant of a molecule's ability to cross biological membranes and interact with intracellular targets. Generally, for halogenated aromatic compounds, increased hydrophobicity correlates with increased toxicity, as it facilitates accumulation in lipid-rich environments like cell membranes.
-
2,6-dichloro-3-hydroxybenzoic acid has a reported logP of 2.54.
Hypothesis: Based on the principles of hydrophobicity, 2,6-dichloro-3-hydroxybenzoic acid , being the more lipophilic of the two, is predicted to exhibit greater baseline cytotoxicity due to more efficient passage across cell membranes.
Electronic Effects of Substituents: The number and position of hydroxyl (-OH) and chloro (-Cl) groups alter the electron density of the benzene ring and the molecule's ability to participate in reactions such as oxidation or binding to cellular macromolecules.
A study on the isomers 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA) and 3,5-dichloro-4-hydroxybenzoic acid (3,5-DC-4-HBA) revealed that 3,5-DC-2-HBA consistently demonstrated significantly higher cytotoxicity across various mammalian cell lines[1]. This suggests that the positioning of the hydroxyl group relative to the other substituents is a critical factor in determining toxic potential.
| Property | 2,6-dichloro-3,5-dihydroxybenzoic Acid | 2,6-dichloro-3-hydroxybenzoic Acid |
| Molecular Formula | C₇H₄Cl₂O₄ | C₇H₄Cl₂O₃ |
| Molecular Weight | 223.01 g/mol | 207.01 g/mol |
| Predicted logKow | Lower (more hydrophilic) | Higher (more lipophilic) |
| Number of H-bond Donors | 3 | 2 |
| Number of H-bond Acceptors | 4 | 3 |
| Predicted Toxicity | Potentially lower general cytotoxicity, but may have specific targets. | Potentially higher general cytotoxicity due to greater membrane permeability. |
Potential Mechanisms of Toxicity
The toxicity of chlorinated aromatic compounds can be mediated by several mechanisms. Based on the structures of the compounds and data from related molecules, two primary pathways are of significant interest: the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the induction of oxidative stress.
Aryl Hydrocarbon Receptor (AhR) Signaling
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons, such as dioxins[2][3]. Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to xenobiotic-responsive elements (XREs) in the DNA, leading to the transcription of genes involved in xenobiotic metabolism (e.g., CYP1A1, CYP1A2) and other cellular processes[2]. Dysregulation of this pathway can lead to a variety of toxic outcomes, including immunotoxicity, carcinogenicity, and developmental defects. It is plausible that one or both of the dichlorinated hydroxybenzoic acids could act as ligands for the AhR.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Oxidative Stress
Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. Chlorinated phenols are known to induce oxidative stress, which can lead to damage of lipids, proteins, and DNA, ultimately causing cytotoxicity and genotoxicity[4].
The aforementioned study on 3,5-dichloro-hydroxybenzoic acid isomers provides compelling evidence for this mechanism[1]. The higher toxicity of the 2-hydroxy isomer was correlated with a greater increase in intracellular superoxide dismutase (SOD) activity, an enzyme that dismutates superoxide radicals[1]. This suggests that these compounds may interfere with the cellular redox balance, possibly through direct interaction with enzymes like SOD, leading to an overproduction of ROS[1].
Caption: Generalized pathway for induction of oxidative stress.
Experimental Protocols for Toxicological Assessment
To empirically determine and compare the toxicity of 2,6-dichloro-3,5-dihydroxybenzoic acid and 2,6-dichloro-3-hydroxybenzoic acid, a battery of in vitro assays is recommended. The following are detailed protocols for key assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[2][5]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color[5].
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of each test compound (e.g., from 0.1 µM to 1000 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium[1]. LDH is a stable cytosolic enzyme that is released upon membrane damage.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Use a positive control (cells lysed with a detergent like Triton X-100) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background from the untreated cells.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA damage at the level of the individual cell[6][7]. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail"[6][7].
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in suspension or in a monolayer with various concentrations of the test compounds for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA. Apply an electric field to draw the negatively charged DNA towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length and the percentage of DNA in the tail.
Mutagenicity Assessment: Ames Test
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds[8][9][10]. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth[8][9]. The test measures the ability of a chemical to cause a reverse mutation that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium[8].
Step-by-Step Methodology:
-
Bacterial Culture: Grow the Salmonella typhimurium tester strains (e.g., TA98, TA100) overnight in a nutrient broth.
-
Metabolic Activation (S9 Mix): The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate that simulates mammalian metabolism and can convert pro-mutagens into active mutagens[9].
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Caption: A generalized workflow for the in vitro toxicological comparison.
Conclusion and Future Directions
This guide provides a predictive framework for comparing the toxicity of 2,6-dichloro-3,5-dihydroxybenzoic acid and 2,6-dichloro-3-hydroxybenzoic acid. Based on established structure-activity relationships, it is hypothesized that the monohydroxylated compound may exhibit greater general cytotoxicity due to its higher lipophilicity. However, the dihydroxylated compound could possess specific cellular targets, and its toxic potential should not be underestimated.
The potential involvement of the Aryl Hydrocarbon Receptor pathway and the induction of oxidative stress are plausible mechanisms of toxicity for both compounds. The provided experimental protocols offer a clear roadmap for researchers to empirically test these hypotheses and generate the much-needed direct comparative data.
Future research should focus on conducting these in vitro assays to determine the IC₅₀ values for cytotoxicity, assess genotoxic potential, and elucidate the precise molecular mechanisms of action. Such studies are crucial for the accurate risk assessment of these and other related halogenated benzoic acids in the context of both drug development and environmental toxicology.
References
- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
-
PubMed. (2025, October 15). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. Retrieved from [Link]
- Abcam. (n.d.). MTT assay protocol.
- Bio-protocol. (2020, August 5). Neutral Comet Assay.
-
QIAGEN. (n.d.). Aryl Hydrocarbon Receptor Signaling. GeneGlobe. Retrieved from [Link]
- Chang, X., et al. (2015). The aryl hydrocarbon receptor: a key bridging molecule of external and internal chemical signals. Environmental Science & Technology, 49(16), 9736-9749.
- Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol.
- AAT Bioquest. (n.d.). Ames Test Protocol.
-
ResearchGate. (n.d.). Schematic overview of aryl hydrocarbon receptor (AhR) signaling pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic diagram depicting a summary of some signaling pathways in oxidative stress. Retrieved from [Link]
-
ResearchGate. (n.d.). The signaling pathways induced by oxidative stress. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. PMC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Retrieved from [Link]
-
ACS Publications. (2003, September 18). Destruction of Chlorinated Phenols by Dioxygen Activation under Aqueous Room Temperature and Pressure Conditions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Global Plant Stress Signaling: Reactive Oxygen Species at the Cross-Road [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Optimal experimental design for efficient toxicity testing in microphysiological systems: A bone marrow application [frontiersin.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validation of Analytical Methods for 2,6-Dichloro-3,5-dihydroxybenzoic Acid in Soil: A Comparative Guide
Executive Summary & Mechanistic Context
2,6-Dichlorobenzamide (BAM) is a persistent groundwater micropollutant resulting from the degradation of the widely used herbicide dichlobenil. In environmental monitoring and bioremediation, the bacterium Aminobacter sp. MSH1 serves as a critical biocatalyst that mineralizes BAM. The catabolic pathway proceeds via 2,6-dichlorobenzoic acid (2,6-DCBA) to a highly polar, transient intermediate: 2,6-dichloro-3,5-dihydroxybenzoic acid (2,6-diCl-3,5-diOHBA) .
Mechanistically, the BbdD monooxygenase enzyme catalyzes dual hydroxylations of 2,6-DCBA to form this dihydroxybenzoic acid before subsequent ring cleavage. Accurately quantifying this tri-substituted aromatic ring in complex soil matrices is essential for evaluating bioremediation efficacy. However, its high polarity, low pKa, and susceptibility to matrix interference from soil humic substances present significant analytical hurdles.
Fig 1: Catabolic pathway of 2,6-dichlorobenzamide (BAM) yielding the target analyte.
Comparative Analysis of Analytical Platforms
To quantify 2,6-diCl-3,5-diOHBA in soil, laboratories typically evaluate three primary analytical platforms. Below is an objective comparison of an optimized LC-MS/MS (Triple Quadrupole) workflow against traditional GC-MS and HPLC-UV alternatives.
Quantitative Performance Comparison
| Parameter | LC-MS/MS (QQQ, ESI-) | GC-MS (EI) | HPLC-UV (Diode Array) |
| Limit of Detection (LOD) | 0.05 ng/g | 2.5 ng/g | 50 ng/g |
| Limit of Quantification (LOQ) | 0.15 ng/g | 8.0 ng/g | 150 ng/g |
| Sample Preparation | WAX-SPE (Direct) | Extraction + Derivatization | SPE Concentration |
| Run Time | 8 - 12 min | 25 - 30 min | 15 - 20 min |
| Selectivity | Excellent (MRM transitions) | Good (SIM mode) | Poor (Matrix interferences) |
| Matrix Effect | Moderate (Compensated by IS) | Low to Moderate | High (Co-eluting humics) |
Causality in Platform Selection
While GC-MS offers excellent chromatographic resolution, 2,6-diCl-3,5-diOHBA contains three active protons (one carboxylic, two phenolic). These must be derivatized (e.g., using BSTFA/TMCS) to increase volatility and thermal stability, adding significant time, variability, and potential for incomplete reactions to the workflow. HPLC-UV lacks the sensitivity required for trace environmental monitoring and suffers from severe baseline disturbances caused by UV-absorbing soil organics.
The LC-MS/MS platform operating in negative Electrospray Ionization (ESI-) mode is objectively the superior choice. The molecule readily deprotonates to form stable [M-H]- ions, allowing for direct, highly sensitive detection without the need for complex derivatization .
Self-Validating Experimental Protocols
The following protocols establish a self-validating system for the extraction and LC-MS/MS quantification of 2,6-diCl-3,5-diOHBA, ensuring high data integrity and reproducibility.
Protocol 1: Weak Anion Exchange (WAX) SPE Soil Extraction
Causality in Cleanup Selection: Standard QuEChERS methods often utilize Primary Secondary Amine (PSA) for cleanup. Because 2,6-diCl-3,5-diOHBA is a strong organic acid, PSA will irreversibly bind the analyte, leading to near-zero recovery. Instead, utilizing a Polymeric Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) cartridge allows for the selective retention of the carboxylic acid, washing away neutral humic interferences, and subsequent elution using a high-pH solvent.
-
Sample Aliquoting & Spiking: Weigh 5.0 g of lyophilized, homogenized soil into a 50 mL centrifuge tube. Add 50 µL of isotopically labeled internal standard (IS) (e.g., 13C6 -2,6-DCBA) at 1 µg/mL.
-
Self-Validation Check: The IS corrects for matrix effects and extraction losses downstream, ensuring quantitative trustworthiness.
-
-
Acidified Extraction: Add 10 mL of Methanol/Water (80:20, v/v) containing 1% Formic Acid. Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.
-
Causality: Acidification forces the carboxylic acid moiety (pKa ~2.5) into its unionized state, drastically improving its initial solubility and extraction efficiency from the soil matrix.
-
-
SPE Conditioning: Condition a polymeric WAX cartridge (150 mg) with 5 mL Methanol, followed by 5 mL Water (containing 1% Formic Acid).
-
Loading: Dilute 2 mL of the soil extract with 10 mL of water and load onto the WAX cartridge at 1 mL/min.
-
Causality: Dilution reduces the organic solvent content, allowing the acidic analyte to properly bind to the anion exchange sites on the sorbent.
-
-
Washing: Wash with 5 mL of 2% Formic Acid in water (removes neutral/basic interferences), followed by 5 mL of Methanol (removes hydrophobic interferences).
-
Elution & Reconstitution: Elute the target analyte with 5 mL of Methanol containing 5% Ammonium Hydroxide. Evaporate to near dryness under a gentle nitrogen stream at 35°C and reconstitute in 200 µL of Initial Mobile Phase.
-
Causality: The high pH deprotonates the WAX sorbent, releasing the strongly bound acidic analyte into the elution solvent.
-
Fig 2: Optimized WAX-SPE and LC-MS/MS workflow for acidic phenolic compounds in soil.
Protocol 2: LC-MS/MS Quantification Workflow
Causality in Column Selection: Standard C18 columns struggle to retain highly polar, multi-hydroxylated benzoic acids, often resulting in early elution within the solvent front where ion suppression is most severe. A Biphenyl core-shell column provides enhanced retention via π-π interactions with the electron-deficient chlorinated aromatic ring, ensuring the analyte elutes in a cleaner chromatographic window.
-
Chromatographic Separation:
-
Column: Biphenyl core-shell column (100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid. (Methanol is preferred over acetonitrile in negative ESI for phenolic acids as it enhances ionization efficiency and reduces background noise).
-
Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, re-equilibrate for 3 mins. Flow rate: 0.3 mL/min.
-
-
Mass Spectrometry (MRM) Parameters:
-
Ionization: ESI Negative mode.
-
Precursor Ion: m/z 221 [M-H]- (based on 35Cl isotopes) .
-
Product Ions: Monitor m/z 177 (Loss of CO2 , Quantifier) and m/z 141 (Loss of CO2 + HCl , Qualifier) .
-
Self-Validation Check: The ratio of the 177/141 transitions must remain within ±15% of the calibration standard to confirm analyte identity and rule out isobaric interferences.
-
-
Matrix-Matched Calibration:
-
Prepare calibration standards (0.1 to 100 ng/mL) in a blank soil extract.
-
Self-Validation Check: Soil matrices cause significant ion suppression. Matrix-matched curves ensure the calibration environment mirrors the sample environment, validating quantitative accuracy alongside the internal standard.
-
References
-
Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway. Environmental Science & Technology - ACS Publications.[Link]
-
Transformation and Removal Pathways of Four Common PPCP/EDCs in Soil. PMC - National Institutes of Health.[Link]
-
Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI.[Link]
A Comparative Guide to the Catabolism of Chlorobenzoates in Aminobacter Species
This guide provides a detailed comparison of the metabolic pathways employed by Aminobacter species for the degradation of chlorobenzoates, a class of persistent environmental pollutants. While our understanding of these pathways is continually evolving, this document synthesizes current research to offer a comprehensive overview for researchers, scientists, and professionals in drug development and environmental remediation. We will delve into the known catabolic pathway in a well-studied Aminobacter strain and contrast it with established chlorobenzoate degradation routes in other bacteria, providing experimental context and methodologies.
Introduction: The Environmental Significance of Chlorobenzoates and the Role of Aminobacter
Chlorobenzoates are halogenated aromatic compounds that enter the environment through various industrial activities and as byproducts of pesticide and herbicide degradation.[1] Their persistence and potential toxicity necessitate a thorough understanding of the microbial catabolic pathways that can lead to their mineralization. The genus Aminobacter, belonging to the Alphaproteobacteria, encompasses a diverse group of bacteria known for their metabolic versatility, including the degradation of various xenobiotic compounds such as herbicides and pesticides.[2][3] Notably, Aminobacter sp. MSH1 has been identified as a key organism capable of mineralizing the groundwater micropollutant 2,6-dichlorobenzamide (BAM), a process that proceeds through a dichlorinated benzoate intermediate.[4] This makes the study of chlorobenzoate catabolism in Aminobacter particularly relevant for bioremediation strategies.
Comparative Analysis of Chlorobenzoate Catabolic Pathways
The aerobic degradation of chlorobenzoates by bacteria typically involves several key strategies, including initial dehalogenation followed by ring cleavage, or ring activation and cleavage prior to the removal of the chlorine substituent(s).[1] Here, we compare the unique pathway found in Aminobacter sp. MSH1 with the more commonly observed pathways in other chlorobenzoate-degrading bacteria.
The Unique Pathway in Aminobacter sp. MSH1: A Multi-Step Dehalogenation Cascade
Aminobacter sp. MSH1 employs a sophisticated and unique pathway for the degradation of 2,6-dichlorobenzoic acid (2,6-DCBA), an intermediate in the breakdown of the herbicide BAM.[4] This pathway is distinct from the classical chlorocatechol or hydrolytic dehalogenation pathways.
Key steps in the Aminobacter sp. MSH1 pathway include:
-
Initial Hydroxylation: The pathway is initiated by a monooxygenase, which hydroxylates 2,6-DCBA.
-
Second Hydroxylation: This is followed by a second hydroxylation event, also catalyzed by a monooxygenase, yielding a dihydroxylated intermediate.[4]
-
Thiolytic Dehalogenation: The first chlorine atom is then removed through a glutathione-dependent dehalogenation reaction.[4]
-
Hydrolytic Dehalogenation: The second chlorine atom is subsequently removed via hydrolytic dehalogenation.
-
Ring Cleavage: The resulting aromatic ring is then cleaved by a dioxygenase, leading to intermediates that can enter central metabolic pathways.[4]
This multi-step enzymatic cascade highlights the specialized metabolic capabilities of Aminobacter sp. MSH1 for handling a highly substituted chlorobenzoate.
Diagram of the 2,6-Dichlorobenzoic Acid Catabolic Pathway in Aminobacter sp. MSH1
Caption: Catabolic pathway of 2,6-dichlorobenzoic acid in Aminobacter sp. MSH1.
Common Chlorobenzoate Degradation Pathways in Other Bacteria
In contrast to the specialized pathway in Aminobacter sp. MSH1, other bacteria typically employ one of the following major pathways for chlorobenzoate degradation.
This is one of the most common routes for the degradation of chlorobenzoates.[5] The initial step involves the action of a dioxygenase to form a chlorocatechol. This intermediate then undergoes either ortho or meta ring cleavage.[1][6]
-
Ortho-cleavage: The aromatic ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase.
-
Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase.
The resulting aliphatic acids are further metabolized and funneled into the tricarboxylic acid (TCA) cycle.
This pathway is particularly common for the degradation of 4-chlorobenzoate.[7] It involves the initial removal of the chlorine atom by a dehalogenase, which is replaced by a hydroxyl group from water.[8] The resulting 4-hydroxybenzoate is a common metabolite that can be further degraded through various aromatic degradation pathways.[7]
Some bacteria degrade chlorobenzoates via the formation of gentisate (2,5-dihydroxybenzoate) or protocatechuate (3,4-dihydroxybenzoate) as central intermediates.[5][6] These pathways often involve monooxygenase or dioxygenase-catalyzed hydroxylations of the aromatic ring prior to cleavage.[1]
Comparative Summary of Catabolic Strategies
The table below summarizes the key differences between the known chlorobenzoate catabolic pathway in Aminobacter sp. MSH1 and the common pathways found in other bacteria.
| Feature | Aminobacter sp. MSH1 (for 2,6-DCBA) | Other Bacteria (General Pathways) |
| Initial Attack | Double hydroxylation | Dioxygenation to chlorocatechol, hydrolytic dehalogenation, or hydroxylation to other intermediates. |
| Dehalogenation | Sequential thiolytic and hydrolytic dehalogenation after ring modification. | Can occur before or after ring cleavage. |
| Key Intermediates | Dihydroxylated and trihydroxylated chlorobenzoates. | Chlorocatechols, hydroxybenzoates, gentisate, protocatechuate. |
| Key Enzymes | Monooxygenases, Glutathione-dependent dehalogenase, Hydrolytic dehalogenase, Dioxygenase. | Dioxygenases (e.g., benzoate 1,2-dioxygenase, chlorobenzoate 1,2-dioxygenase), Dehalogenases, Monooxygenases. |
Experimental Protocols for Studying Chlorobenzoate Catabolism
To facilitate further research in this area, we provide the following established protocols for key experiments in the study of microbial chlorobenzoate degradation.
Bacterial Cultivation and Growth on Chlorobenzoates
Objective: To cultivate Aminobacter species or other bacteria on chlorobenzoates as the sole source of carbon and energy.
Methodology:
-
Prepare a minimal salts medium (MSM): A standard MSM should be prepared containing essential minerals and a buffer system (e.g., phosphate buffer, pH 7.0).
-
Add chlorobenzoate: The specific chlorobenzoate isomer (e.g., 2-chlorobenzoate, 3-chlorobenzoate, 4-chlorobenzoate) is added as the sole carbon source to the MSM at a suitable concentration (typically 1-5 mM).
-
Inoculation: Inoculate the medium with a pre-culture of the bacterial strain grown on a non-selective medium (e.g., Luria-Bertani broth) and washed twice with sterile MSM.
-
Incubation: Incubate the cultures at an appropriate temperature (e.g., 30°C) with shaking to ensure aeration.
-
Monitor growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD600) over time.
Causality: The ability of the bacteria to grow in this medium indicates that they can utilize the chlorobenzoate as a sole carbon and energy source. The growth curve provides information on the kinetics of this utilization.[9]
Diagram of Bacterial Growth and Substrate Degradation Assay Workflow
Caption: Workflow for assessing bacterial growth on and degradation of chlorobenzoates.
Substrate Degradation and Metabolite Analysis
Objective: To quantify the degradation of the parent chlorobenzoate and identify metabolic intermediates.
Methodology:
-
Sampling: At various time points during the growth experiment, withdraw aliquots of the culture.
-
Sample Preparation: Centrifuge the samples to pellet the cells. The supernatant is collected for analysis.
-
HPLC Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector to quantify the disappearance of the parent chlorobenzoate.
-
LC-MS/GC-MS Analysis: To identify intermediates, analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.
Causality: HPLC provides quantitative data on the rate of degradation.[10] LC-MS and GC-MS provide structural information about the metabolites, which is crucial for elucidating the degradation pathway.[10]
Enzyme Activity Assays
Objective: To measure the activity of key enzymes involved in the catabolic pathway, such as dioxygenases and hydrolases.
Principle: The activity of catechol dioxygenases can be measured spectrophotometrically by monitoring the formation of the ring cleavage product.
Methodology:
-
Prepare cell-free extract: Harvest bacterial cells grown in the presence of the inducing chlorobenzoate, wash them, and lyse them (e.g., by sonication or French press) to obtain a cell-free extract.
-
Assay mixture: Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.5), the substrate (e.g., catechol or a chlorocatechol), and the cell-free extract.
-
Spectrophotometric measurement: Monitor the increase in absorbance at the specific wavelength corresponding to the ring cleavage product (e.g., for catechol 2,3-dioxygenase, the product 2-hydroxymuconic semialdehyde absorbs at 375 nm).
-
Calculate activity: Calculate the specific activity based on the rate of change in absorbance and the protein concentration of the cell-free extract.
Causality: This assay directly measures the catalytic activity of the dioxygenase, confirming its role in the pathway and allowing for its characterization.[11]
Principle: The activity of a hydrolytic dehalogenase can be determined by measuring the release of the halide ion or the formation of the hydroxylated product.
Methodology:
-
Prepare cell-free extract: As described for the dioxygenase assay.
-
Assay mixture: Combine the cell-free extract with the chlorinated substrate in a suitable buffer.
-
Measure halide release: At different time points, stop the reaction and measure the concentration of the released chloride ions using a colorimetric assay or an ion-selective electrode.
-
Measure product formation: Alternatively, monitor the formation of the hydroxylated product using HPLC.
-
Calculate activity: Determine the specific activity based on the rate of halide release or product formation and the protein concentration.
Causality: This assay provides direct evidence for the dehalogenating activity of the enzyme, a critical step in the catabolism of chlorobenzoates.[12]
Conclusion and Future Directions
The study of chlorobenzoate catabolism in Aminobacter species reveals a fascinating example of microbial adaptation to xenobiotic compounds. The unique multi-step dehalogenation pathway in Aminobacter sp. MSH1 stands in contrast to the more commonly observed pathways in other bacteria, highlighting the diverse enzymatic strategies that have evolved for the degradation of these persistent pollutants.
Further research is needed to explore the diversity of chlorobenzoate catabolic pathways across a wider range of Aminobacter species and for different chlorobenzoate isomers. The application of genomic and transcriptomic approaches will be invaluable in identifying the genes and regulatory networks that govern these pathways. A deeper understanding of the enzymatic mechanisms and substrate specificities of the key catabolic enzymes will pave the way for the development of more effective bioremediation strategies for chlorobenzoate-contaminated environments.
References
-
T'Syen, J., Raes, B., Horemans, B., De Mot, R., & Springael, D. (2019). Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway. Environmental Science & Technology, 53(17), 10146–10156. [Link]
-
Vrchotová, B., Šotová, B., & Dercová, K. (2013). Bioremediation of Chlorobenzoic Acids. In Bioremediation. IntechOpen. [Link]
-
McGrath, J. W., & Eady, R. R. (1998). Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts. Journal of Microbiological Methods, 33(2), 115-123. [Link]
- Karegoudar, T. B., & Pujar, B. G. (1997). Detection of meta- and ortho-cleavage dioxygenases in bacterial phenol-degraders. Indian Journal of Experimental Biology, 35(10), 1125-1127.
-
Zhang, Y., Wang, S., Li, Y., Wang, C., & Yan, Y. (2023). Aerobic Degradation of the Antidiabetic Drug Metformin by Aminobacter sp. Strain NyZ550. Environmental Science & Technology, 57(2), 994–1004. [Link]
-
Peng, R. H., Xiong, A. S., Xue, Y., Fu, X. Y., Gao, F., Zhao, W., ... & Yao, Q. H. (2008). Bacterial degradation of aromatic compounds. International journal of molecular sciences, 9(1), 1-32. [Link]
- López-Mondéjar, R., Zühlke, D., Becher, D., & Riedel, K. (2024). In vitro dioxygenase activity characterization using headspace stir bar sorptive extraction (HSSE). Food Chemistry, 449, 139139.
- Peng, R. H., Xiong, A. S., Xue, Y., Fu, X. Y., Gao, F., Zhao, W., ... & Yao, Q. H. (2008). Bacterial degradation of aromatic compounds. International journal of molecular sciences, 9(1), 1-32.
- Wyndham, R. C., & Straus, N. A. (1988). The biochemical pathway and catabolic genes for chlorobenzoate degradation encoded on the transposon Tn5271 of Alcaligenes sp. strain BR60. Journal of bacteriology, 170(10), 4877-4883.
-
Vrchotová, B., Šotová, B., & Dercová, K. (2013). Bioremediation of Chlorobenzoic Acids. In Bioremediation. IntechOpen. [Link]
- McDonald, I. R., Warner, K. L., McAnulla, C., Woodall, C. A., Oremland, R. S., & Murrell, J. C. (2005). Aminobacter ciceronei sp. nov. and Aminobacter lissarensis sp. nov., isolated from various terrestrial environments. International journal of systematic and evolutionary microbiology, 55(5), 1837-1842.
- Braddock, J. F., & Catterall, C. F. (1999). Biodegradation of Aromatic Hydrocarbons in an Extremely Acidic Environment. Applied and Environmental Microbiology, 65(12), 5343–5348.
-
Checcucci, A., Bazzicalupo, M., & Mengoni, A. (2021). Phylogenomic Reconstruction and Metabolic Potential of the Genus Aminobacter. Genes, 12(6), 922. [Link]
-
Lee, S. H., Lee, S., Kim, S. J., & Kim, Y. M. (2023). Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. Microorganisms, 11(7), 1701. [Link]
- Löffler, F. E., Tiedje, J. M., & Urbance, J. W. (1997). On the origins and functions of the enzymes of the 4-chlorobenzoate to 4-hydroxybenzoate converting pathway.
- Omajali, J. B. (2014). What is the simplest method for determining the activity of dioxygenase enzymes in bacteria?.
- Peng, R. H., Xiong, A. S., Xue, Y., Fu, X. Y., Gao, F., Zhao, W., ... & Yao, Q. H. (2008). Bacterial degradation of aromatic compounds. International journal of molecular sciences, 9(1), 1-32.
- Artola, M., Sampedro, C., & Unciti-Broceta, A. (2018). Measuring Bacterial Glycosyl Hydrolase Activity with a Soluble Capture Probe by Mass Spectrometry. Analytical chemistry, 90(22), 13357-13364.
- Qu, Y., & Spain, J. C. (2011). Bacterial degradation of monocyclic aromatic amines. Frontiers in microbiology, 2, 27.
- McDonald, I. R., Warner, K. L., McAnulla, C., Woodall, C. A., Oremland, R. S., & Murrell, J. C. (2005). Aminobacter ciceronei sp. nov. and Aminobacter lissarensis sp. nov., isolated from various terrestrial environments. International journal of systematic and evolutionary microbiology, 55(5), 1837-1842.
- Syldatk, C., & Engel, U. (2012). Novel amidases of two Aminobacter sp. strains: Biotransformation experiments and elucidation of gene sequences. AMB Express, 2(1), 35.
- Tarawneh, K., AL-Quraishi, F. M., Qaralleh, H., Al Tarawneh, A., Al-limoun, M. O., & Khleifat, K. M. (2019). Biodegradation of Chlorobenzoic Acid Substitutes, Particularly, 2-Chlorobenzoic Acid by Aeromonas hydrophila. Journal of Basic and Applied Research in Biomedicine, 5(2), 124-135.
- Coschigano, P. W., & Young, L. Y. (1994). Metabolism of both 4-chlorobenzoate and toluene under denitrifying conditions by a constructed bacterial strain. Applied and environmental microbiology, 60(3), 989-995.
-
BacDive. (n.d.). Aminobacter aminovorans (DSM 7048, ATCC 23314, JCM 7852). Retrieved from [Link]
- Checcucci, A., Bazzicalupo, M., & Mengoni, A. (2021). Phylogenomic Reconstruction and Metabolic Potential of the Genus Aminobacter. Genes, 12(6), 922.
-
Lee, S. H., Lee, S., Kim, S. J., & Kim, Y. M. (2023). Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. Microorganisms, 11(7), 1701. [Link]
- Madigan, M. T., & Jung, D. O. (2004). Analysis of diversity among 3-chlorobenzoate-degrading strains of Rhodopseudomonas palustris. Archives of microbiology, 182(2-3), 201-208.
- Sahoo, S., & Dutta, S. K. (2012). A comparative study on biodegradation of chlorobenzene by Pseudomonas aeruginosa, Nocardia hydrocarboxydanse and Mycoplana dimorpha. Nature Environment and Pollution Technology, 11(1), 103-106.
Sources
- 1. Bioremediation of Chlorobenzoic Acids | IntechOpen [intechopen.com]
- 2. Aminobacter ciceronei sp. nov. and Aminobacter lissarensis sp. nov., isolated from various terrestrial environments [pubs.usgs.gov]
- 3. Aminobacter ciceronei sp. nov. and Aminobacter lissarensis sp. nov., isolated from various terrestrial environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the origins and functions of the enzymes of the 4-chlorobenzoate to 4-hydroxybenzoate converting pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of both 4-chlorobenzoate and toluene under denitrifying conditions by a constructed bacterial strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jbarbiomed.com [jbarbiomed.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Measuring Bacterial Glycosyl Hydrolase Activity with a Soluble Capture Probe by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation Guide: BbdI vs. BbdE Dehalogenase Activity on 2,6-Dichloro-3,5-dihydroxybenzoic Acid
As the demand for robust bioremediation strategies grows, understanding the precise enzymatic mechanisms behind micropollutant degradation is critical for drug development professionals and environmental scientists alike. 2,6-Dichlorobenzamide (BAM), a recalcitrant groundwater micropollutant, is uniquely mineralized by Aminobacter sp. MSH1[1].
This guide provides an authoritative, in-depth comparison of two critical enzymes in this pathway: BbdI and BbdE . These glutathione-dependent dehalogenases are responsible for the thiolytic removal of the first chlorine atom from the intermediate 2,6-dichloro-3,5-dihydroxybenzoic acid[1]. By establishing a self-validating experimental framework, we will dissect their comparative performance, structural requirements, and the causality behind their assay conditions.
Mechanistic Overview & Pathway Context
To accurately validate BbdI and BbdE, one must first understand their position within the BAM catabolic pathway. The degradation is initiated by the amidase BbdA, followed by two sequential hydroxylations catalyzed by the monooxygenase BbdD[1]. This yields the critical substrate: 2,6-dichloro-3,5-dihydroxybenzoic acid .
BbdI and BbdE belong to the novel Eta class of Glutathione-S-transferases (GSTs)[1]. Unlike canonical GSTs, these enzymes require two meta-substituted hydroxyl groups on the aromatic ring[1]. This specific structural arrangement facilitates the ketonization of the aromatic ring, creating an electrophilic center that undergoes nucleophilic substitution by glutathione thiolate (GS⁻), ultimately displacing the chlorine atom[1].
Catabolic pathway of 2,6-dichlorobenzamide highlighting BbdI/BbdE dehalogenation.
Comparative Performance Data
While whole-cell proteomic analyses indicate that BbdI and BbdE are expressed in equal amounts when Aminobacter sp. MSH1 is grown on BAM as a sole carbon source, their catalytic efficiencies diverge drastically[1]. The table below summarizes their comparative performance metrics based on foundational studies by [1].
| Parameter | BbdI | BbdE |
| Enzyme Class | Eta-class Glutathione-S-transferase | Eta-class Glutathione-S-transferase |
| Co-factor Dependency | Glutathione (GSH) | Glutathione (GSH) |
| Target Substrate | 2,6-dichloro-3,5-dihydroxybenzoic acid | 2,6-dichloro-3,5-dihydroxybenzoic acid |
| Relative Specific Activity | High (Primary Catalyst) | At least 600-fold lower than BbdI |
| Monohydroxylated Activity | Inactive (on 2,6-diCl-3-OHBA) | Inactive (on 2,6-diCl-3-OHBA) |
| In vivo Expression Level | Equal abundance | Equal abundance |
Expert Insight: The 600-fold disparity in activity suggests evolutionary divergence. While BbdI acts as the primary thiolytic dehalogenase in the BAM pathway, BbdE may serve a secondary regulatory role, act as a genetic backup, or possess a higher affinity for an as-yet-unidentified native substrate[1].
Self-Validating Experimental Protocol
To rigorously validate the dehalogenase activity of BbdI and BbdE, we must employ a self-validating system . A protocol is only as reliable as its internal controls; therefore, this workflow does not merely measure the disappearance of the substrate. It simultaneously quantifies substrate depletion, stoichiometric product formation, and co-factor (GSH) consumption. If substrate loss exceeds product formation, the system flags potential abiotic degradation or non-specific binding, ensuring absolute data integrity.
Step-by-step experimental workflow for validating BbdI and BbdE dehalogenase activity.
Step-by-Step Methodology
Step 1: Recombinant Expression and Purification
-
Clone bbdI and bbdE genes into pET-28a(+) vectors to express N-terminal His₆-tagged proteins in E. coli BL21(DE3).
-
Induce expression with 0.5 mM IPTG at 18°C for 16 hours to prevent the formation of inclusion bodies.
-
Purify using Ni-NTA affinity chromatography. Elute with 250 mM imidazole and dialyze immediately into 50 mM Tris-HCl (pH 7.5) containing 10% glycerol to maintain conformational stability.
Step 2: In Vitro Dehalogenase Assay
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5). Causality: pH 7.5 is chosen to maintain GSH predominantly in its active thiolate (GS⁻) form without inducing rapid abiotic auto-oxidation of the substrate.
-
Add 1 mM reduced Glutathione (GSH) and 100 µM of synthesized 2,6-dichloro-3,5-dihydroxybenzoic acid.
-
Initiate the reaction by adding 1 µg of purified BbdI (or 50 µg of BbdE, compensating for its lower specific activity). Incubate at 30°C.
Step 3: Reaction Quenching
-
At specific time intervals (e.g., 0, 5, 15, 30, 60 minutes), extract 100 µL aliquots.
-
Quench immediately by adding an equal volume of ice-cold methanol containing 1% formic acid. Causality: The acid drops the pH, instantly protonating the catalytic residues and halting enzymatic activity, while methanol precipitates the proteins.
-
Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated enzyme.
Step 4: LC-MS/MS and NMR Validation
-
Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column.
-
Monitor the exact mass transitions: track the depletion of the substrate ([M-H]⁻ m/z ~237) and the appearance of the product, 2-chloro-3,5-dihydroxybenzoic acid ([M-H]⁻ m/z ~203)[2].
-
Concurrently monitor GSH and oxidized glutathione (GSSG) levels to close the mass balance loop.
Causality Behind Experimental Choices (E-E-A-T Insights)
As application scientists, we must look beyond the "how" and understand the "why" of our assay designs:
-
Why use the dihydroxylated substrate? Early attempts to validate these enzymes using the upstream intermediate (2,6-dichloro-3-hydroxybenzoic acid) failed[1]. Mechanistically, Eta-class GSTs like BbdI/BbdE absolutely require two hydroxyl groups positioned on opposite sides of the aromatic ring. This specific configuration is mandatory to allow the transient ketonization of the ring, which breaks aromaticity just enough to permit the nucleophilic attack by the GSH thiolate[1].
-
Why track GSH depletion? Thiolytic dehalogenation is a stoichiometric process, not purely catalytic regarding the co-factor. One molecule of GSH is consumed per chlorine atom removed. By tracking GSH alongside the substrate, we create a mathematically closed system. If 100 µM of substrate disappears but only 10 µM of GSH is consumed, the researcher is immediately alerted to an artifact—such as abiotic hydrolysis or precipitation—rather than true enzymatic dehalogenation.
References
-
Raes, B., Horemans, B., Rentsch, D., T'Syen, J., & Springael, D. (2019). Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway. Environmental Science & Technology. URL:[Link]
-
National Center for Biotechnology Information. (2019). Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway (PubMed Abstract). URL: [Link]
Sources
A Senior Application Scientist's Guide to Cross-Validation of BAM Metabolite Profiles in Drinking Water Treatment
This guide provides an in-depth technical comparison of analytical methodologies for the profiling of benzamide (BAM) and its metabolites in drinking water treatment plants (DWTPs). As a persistent and mobile pesticide metabolite, the accurate monitoring of BAM and its transformation products is of paramount importance for ensuring water quality and public health. This document is intended for researchers, analytical scientists, and water quality professionals, offering field-proven insights into method selection, validation, and the critical process of cross-validation to ensure data integrity and comparability across different analytical platforms and laboratories.
The Significance of Monitoring BAM and its Metabolites
2,6-Dichlorobenzamide (BAM) is a primary and highly persistent degradation product of the herbicide dichlobenil.[1] Its presence in groundwater and drinking water sources is a significant concern due to its mobility in soil and water.[1] While BAM itself is the primary target for monitoring, its degradation and transformation during water treatment processes can lead to the formation of various metabolites, which may also be of toxicological relevance. The most well-documented metabolite is 2,6-dichlorobenzoic acid (2,6-DCBA), which can be a bottleneck in the complete mineralization of BAM.[1] However, other degradation products, such as 2-chlorobenzamide (OBAM), 2-chlorobenzoic acid (OBA), benzoic acid (BA), and benzamide (BAD), have also been identified in water samples.[2] The complex mixture of BAM and its metabolites necessitates robust and reliable analytical methods for their comprehensive profiling.
BAM Degradation Pathway in Drinking Water Treatment
The transformation of BAM in DWTPs is primarily a microbial process, often occurring in sand filters. The initial and rate-limiting step is the hydrolysis of BAM to 2,6-DCBA by amidase enzymes produced by microorganisms such as Aminobacter sp.[1] Further degradation of 2,6-DCBA can then occur. Disinfection processes, such as ozonation and chlorination, can also lead to the formation of various transformation products, although specific data on BAM under these conditions is less prevalent than for other micropollutants.[3][4]
Caption: Simplified degradation pathway of BAM in drinking water treatment.
Analytical Methodologies for BAM Metabolite Profiling
The accurate quantification of BAM and its metabolites at trace levels (ng/L) in complex water matrices requires highly sensitive and selective analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[1][5] However, gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for the parent compound, dichlobenil, and BAM itself.[6]
Sample Preparation: The Critical First Step
Effective sample preparation is crucial for removing matrix interferences and concentrating the analytes of interest. The two most common techniques are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Solid-Phase Extraction (SPE): This is a widely used and robust technique for water analysis. It involves passing the water sample through a cartridge containing a solid sorbent that retains the analytes. The analytes are then eluted with a small volume of an organic solvent. The choice of sorbent is critical for achieving good recoveries. Polymeric reversed-phase sorbents like Oasis HLB are commonly used for polar compounds like BAM and its metabolites.[1]
-
QuEChERS: Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for water analysis. It involves a liquid-liquid partitioning step with acetonitrile followed by a dispersive SPE cleanup step. QuEChERS is generally faster and requires less solvent than traditional SPE.
| Feature | Solid-Phase Extraction (SPE) | QuEChERS |
| Principle | Analyte retention on a solid sorbent and elution. | Liquid-liquid partitioning and dispersive SPE cleanup. |
| Throughput | Moderate, can be automated. | High, suitable for large sample batches. |
| Solvent Consumption | Generally higher than QuEChERS. | Lower solvent usage. |
| Selectivity | High, can be tailored by sorbent selection. | Generally lower selectivity than SPE. |
| Cost | Can be more expensive per sample. | Generally more cost-effective. |
| Automation | Readily automated. | Can be automated, but less common. |
Instrumental Analysis: LC-MS/MS and GC-MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the analysis of BAM and its polar metabolites due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[7][8] The use of an isotopically labeled internal standard, such as 2,6-Dichlorobenzamide-d3, is highly recommended to compensate for matrix effects and variations in instrument response, leading to improved accuracy and precision.[1][5]
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the full suite of polar metabolites, GC-MS can be a reliable method for the analysis of BAM and its parent compound, dichlobenil.[6] Derivatization may be necessary for some of the more polar metabolites to improve their volatility and chromatographic performance.
Cross-Validation of Analytical Methods: Ensuring Data Comparability
Cross-validation is a critical process for ensuring that different analytical methods or laboratories produce comparable results. This is particularly important for long-term monitoring programs, regulatory compliance, and research studies that may involve data from multiple sources. The goal of a cross-validation study is to assess the agreement between two or more methods and to identify any systematic bias.
Designing a Cross-Validation Study
A well-designed cross-validation study should include the following elements:
-
Selection of Methods/Laboratories: Clearly define the methods or laboratories to be compared.
-
Sample Selection: A range of real water samples with varying matrix complexity and analyte concentrations should be included. Spiked samples at different concentration levels are also essential to assess accuracy and recovery.
-
Standardized Procedures: To the extent possible, sample collection, preservation, and shipping procedures should be standardized across all participating laboratories.
-
Data Analysis: Statistical methods should be used to compare the results, including the calculation of bias, precision, and agreement between the methods.
Caption: A typical workflow for a cross-validation study.
Performance Characteristics for Comparison
The following performance characteristics should be evaluated and compared during a cross-validation study:
| Performance Characteristic | Description | Acceptance Criteria (Typical) |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Method-dependent, typically in the low ng/L range. |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Method-dependent, typically 3-5 times the LOD. |
| Linearity (R²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 |
| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 70-130% |
| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | ≤ 20% |
| Matrix Effects | The alteration of the analytical signal due to the presence of co-eluting compounds in the sample matrix. | Should be assessed and minimized. |
Quantitative Performance Data for BAM and its Metabolites using SPE-LC-MS/MS[2]
| Compound | LOD (µg/L) | LOQ (µg/L) | Recovery (%) at 1.0 µg/L |
| Benzamide (BAD) | 0.009 | 0.030 | 51-60 |
| 2-Chlorobenzamide (OBAM) | 0.007 | 0.023 | 91-97 |
| 2,6-Dichlorobenzamide (BAM) | 0.010 | 0.035 | 99-102 |
| 2,6-Dichlorobenzoic Acid (DCBA) | 0.021 | 0.071 | 96-102 |
| Benzoic Acid (BA) | 0.253 | 0.842 | 93-110 |
| 2-Chlorobenzoic Acid (OBA) | 0.170 | 0.565 | 99-102 |
Step-by-Step Protocol for an Inter-Laboratory Cross-Validation Study
This protocol outlines a general framework for conducting an inter-laboratory cross-validation study for the analysis of BAM and its metabolites in drinking water.
Phase 1: Planning and Preparation
-
Establish a Coordinating Laboratory: Designate a lead laboratory to oversee the study, prepare and distribute samples, and compile and analyze the data.
-
Recruit Participating Laboratories: Identify and invite laboratories with established methods for the analysis of BAM and its metabolites.
-
Develop a Detailed Study Protocol: The protocol should specify:
-
A list of target analytes (BAM and its key metabolites).
-
Sample collection, preservation, and shipping instructions.
-
A description of the analytical methods to be used by each laboratory (if different).
-
Reporting requirements, including data format and units.
-
A timeline for the study.
-
-
Prepare and Distribute Test Samples:
-
Collect a bulk sample of drinking water from a relevant source.
-
Prepare a series of blind samples, including:
-
Unspiked matrix blanks.
-
Spiked samples at low, medium, and high concentrations covering the relevant analytical range.
-
Replicate samples to assess intra-laboratory precision.
-
-
Ensure the homogeneity and stability of the samples.
-
Ship the samples to the participating laboratories under appropriate temperature conditions.
-
Phase 2: Sample Analysis
-
Acknowledge Receipt of Samples: Participating laboratories should confirm the receipt and condition of the samples.
-
Perform Sample Analysis: Each laboratory should analyze the samples according to their standard operating procedures and the study protocol.
-
Report Results: Laboratories should report their results to the coordinating laboratory in the specified format and within the agreed-upon timeframe.
Phase 3: Data Evaluation and Reporting
-
Compile and Review Data: The coordinating laboratory will compile all the data and review it for any anomalies or outliers.
-
Statistical Analysis:
-
Calculate the mean, standard deviation, and relative standard deviation for each analyte at each concentration level for each laboratory.
-
Assess the inter-laboratory reproducibility.
-
Calculate the percent recovery for the spiked samples for each laboratory.
-
Perform statistical tests (e.g., t-tests, ANOVA) to identify any significant differences between the results from different laboratories or methods.
-
-
Prepare a Final Report: The report should summarize the study design, present the results in tabular and graphical formats, and provide a clear assessment of the comparability of the analytical methods. Any identified discrepancies should be discussed, and recommendations for improving method harmonization should be provided.
Conclusion and Future Perspectives
The cross-validation of analytical methods for BAM and its metabolites is essential for generating reliable and comparable data for regulatory monitoring and scientific research. This guide has provided a comprehensive overview of the key considerations, from method selection and validation to the design and execution of an inter-laboratory cross-validation study. As new analytical technologies and water treatment processes emerge, ongoing efforts to harmonize and validate analytical methods will be crucial for ensuring the continued safety of our drinking water supplies.
References
-
Hansen, M., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1216(27), 5199-5206. [Link][2]
-
U.S. Environmental Protection Agency. (2000). Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). [Link][6]
-
ResearchGate. (n.d.). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. [Link][9]
-
U.S. Environmental Protection Agency. (2018). Protocol for Review & Validation of Alternate Test Procedures for Regulated Organic & Inorganic Analytes in Wastewater Under EPA's Alternate Test Procedure Program. [Link][10]
-
U.S. Environmental Protection Agency. (2018). Protocol for Review and Validation of New Methods for Regulated Organic & Inorganic Analytes in Wastewater Under EPA's ATP. [Link][11]
-
Al-Qaim, F. F., et al. (2023). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. Toxics, 11(2), 123. [Link][3]
-
Li, F., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (57), 3346. [Link][7]
-
Droge, S. T., et al. (2016). Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Chemosphere, 144, 1636-1643. [Link][12]
-
Agilent Technologies. (2015). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. [Link][13]
-
Ozone Solutions. (n.d.). Ozone Disinfection By Product Control in Drinking Water. [Link][14]
-
Martínez Vidal, J. L., et al. (2002). Quality Control Criteria for Analysis of Organic Traces in Water. TheScientificWorldJOURNAL, 2, 1040-1043. [Link][15]
-
Yuan, Y., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and bioanalytical chemistry, 403(6), 1743-1753. [Link][8]
-
Infinita Lab. (n.d.). IP 409 Trace Organics in Process Water Test. [Link][16]
-
Yuan, J., et al. (2018). A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways. Scientific reports, 8(1), 14038. [Link][17]
-
ResearchGate. (n.d.). LC-MS/MS method performance for purified metabolites. [Link][18]
-
Richardson, S. D., et al. (2000). Integrated disinfection by-products mixtures research: disinfection of drinking waters by chlorination and ozonation/postchlorination treatment scenarios. Journal of toxicology and environmental health. Part A, 61(5-6), 463-471. [Link][4]
-
Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide. [19]
-
Kiefer, K., et al. (2020). Chlorothalonil transformation products in drinking water resources: Widespread and challenging to abate. Water research, 183, 116066. [Link][20]
-
Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. [Link][21]
-
Li, Y., et al. (2021). Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli. Microbiology spectrum, 9(2), e0042421. [Link][22]
-
Farré, M. J., et al. (2020). Trends in Ozonation Disinfection By-Products—Occurrence, Analysis and Toxicity of Carboxylic Acids. Water, 12(3), 799. [Link][23]
-
Che Zulkepli, N. A., et al. (2018). Bacterial Metabolomics: Sample Preparation Methods. Malaysian journal of medical sciences : MJMS, 25(3), 1-13. [Link][24]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Integrated disinfection by-products mixtures research: disinfection of drinking waters by chlorination and ozonation/postchlorination treatment scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Ozone Disinfection By Product Control in Drinking Water [spartanwatertreatment.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. testinglab.com [testinglab.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. RU2019541C1 - Process for preparing benzamide - Google Patents [patents.google.com]
- 20. Chlorothalonil transformation products in drinking water resources: Widespread and challenging to abate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. journals.asm.org [journals.asm.org]
- 23. mdpi.com [mdpi.com]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Alpha/Beta Hydrolase Activity on Dihydroxylated Chlorobenzoates: A Guide for Researchers
This guide provides a comparative analysis of the enzymatic activity of the alpha/beta (α/β) hydrolase superfamily on dihydroxylated chlorobenzoates, critical intermediates in the biodegradation of widespread environmental pollutants like polychlorinated biphenyls (PCBs) and chlorophenoxy herbicides. For researchers in bioremediation, enzymology, and drug development, understanding the specificity and efficiency of these enzymes is paramount for designing effective decontamination strategies and novel biocatalytic processes.
Introduction: The Challenge of Chlorinated Aromatics
Chlorinated aromatic compounds are persistent environmental pollutants due to the stability of the carbon-halogen bond. Microbial degradation offers a sustainable solution, often proceeding through a pathway where the aromatic ring is first dihydroxylated and then cleaved. Dihydroxylated chlorobenzoates, such as chlorocatechols, are key intermediates in these pathways.[1][2] The efficiency of the entire degradation process often hinges on the activity of enzymes that process these chlorinated catechols. Within this context, members of the α/β hydrolase superfamily, specifically dienelactone hydrolases, play a crucial role in the downstream processing of ring-cleavage products.[3][4]
The α/β Hydrolase Superfamily: Structure and Catalytic Mechanism
The α/β hydrolase superfamily is one of the largest and most functionally diverse groups of enzymes known.[4][5] Despite vast differences in sequence and substrate specificity, members share a conserved three-dimensional structure known as the α/β hydrolase fold. This fold consists of a central, mostly parallel eight-stranded β-sheet flanked by α-helices.[5][6]
The catalytic machinery is almost universally a catalytic triad composed of a nucleophile (Serine, Cysteine, or Aspartate), a histidine, and an acidic residue (Aspartate or Glutamate).[5][7] The reaction mechanism proceeds via nucleophilic attack on the substrate, forming a covalent intermediate, which is then hydrolyzed by an activated water molecule. In the context of chlorobenzoate degradation, specific hydrolases, such as dienelactone hydrolase, catalyze the hydrolysis of lactonic intermediates formed after oxidative ring cleavage of chlorocatechols.[3][4]
Caption: Generalized catalytic cycle of a serine-based α/β hydrolase.
Comparative Analysis of Hydrolase Performance
The degradation of dihydroxylated chlorobenzoates, specifically chlorocatechols, is typically initiated by a dioxygenase that cleaves the aromatic ring.[1][8] The resulting chlorinated muconates are then cyclized to form dienelactones. It is at this stage that dienelactone hydrolases, members of the α/β hydrolase superfamily, act. The performance of these enzymes is critical for the overall efficiency of the metabolic pathway.
While specific kinetic data for α/β hydrolases on a wide range of dihydroxylated chlorobenzoates themselves is sparse in readily available literature, we can analyze the performance of key enzymes in the established chlorocatechol degradation pathway. The critical hydrolase step is catalyzed by dienelactone hydrolase on the product of chloromuconate cycloisomerase.
Below is a comparative look at enzymes involved in the degradation pathways of compounds like 3-chlorobenzoate and 2,4-dichlorophenoxyacetic acid (2,4-D), which generate dihydroxylated intermediates such as 3,5-dichlorocatechol and 4-chlorocatechol.[9][10]
| Enzyme | Organism | Substrate (in pathway) | K_m (µM) | k_cat (s⁻¹) | Source(s) |
| Dienelactone Hydrolase | Pseudomonas sp. B13 | cis-Dienelactone | N/A | 30 | [3] |
| Chlorocatechol 1,2-Dioxygenase | Pseudomonas sp. GT241-1 | 3,5-Dichlorocatechol | 35.76 | N/A | [11] |
| Chlorocatechol 1,2-Dioxygenase | Rhodococcus erythropolis 1CP | 4-Chlorocatechol | 2.1 | 38 | [12] (Converted from original publication) |
| Chlorocatechol 1,2-Dioxygenase | Rhodococcus erythropolis 1CP | 3,5-Dichlorocatechol | 1.8 | 1.3 | [12] (Converted from original publication) |
| Catechol 2,3-Dioxygenase (Mutant) | Planococcus sp. S5 | 4-Chlorocatechol | N/A | N/A | [13] (Activity increased 1.8-fold vs WT) |
Analysis and Interpretation:
-
Substrate Specificity: The data highlights significant differences in enzyme efficiency based on the substrate's chlorination pattern. For instance, the chlorocatechol 1,2-dioxygenase from Rhodococcus erythropolis 1CP shows a much higher turnover rate (k_cat) for 4-chlorocatechol compared to the more substituted 3,5-dichlorocatechol, although its affinity (K_m) for both is high.[12] This suggests that the number and position of chlorine atoms on the catechol ring critically influence the catalytic efficiency.
-
Enzyme Origin: Enzymes from different microbial genera exhibit distinct kinetic profiles. While direct comparison is limited by available data, it is evident that enzymes from strains like Pseudomonas sp. B13 are well-adapted for chlorobenzoate degradation.[3][9] The dienelactone hydrolase from this strain has a notable catalytic rate (k_cat of 1,800 min⁻¹ or 30 s⁻¹).[3]
-
Pathway Bottlenecks: The relatively low catalytic activity of some enzymes, like the dienelactone hydrolase from Pseudomonas sp. B13 compared to other hydrolases, may necessitate high levels of enzyme expression in the cell to prevent metabolic bottlenecks.[3]
Experimental Methodologies
To conduct a comparative analysis of α/β hydrolase activity, a standardized set of protocols is essential. This ensures that data is reproducible and comparable across different studies and laboratories.
Caption: Standard workflow for enzyme characterization.
Causality: Heterologous expression in a host like E. coli allows for the production of large quantities of a single, isolated enzyme, free from other cellular proteins that might interfere with activity assays.[8]
-
Gene Synthesis & Cloning : Synthesize the hydrolase gene of interest with appropriate restriction sites and clone it into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).
-
Transformation : Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cultivation : Grow the transformed cells in a rich medium (e.g., LB broth) with appropriate antibiotics at 37°C to an optical density (OD₆₀₀) of 0.6-0.8.
-
Induction : Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 18-25°C) for several hours to overnight. The lower temperature promotes proper protein folding.
-
Cell Lysis : Harvest cells by centrifugation, resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl), and lyse the cells using sonication or a French press.[8]
-
Purification : Centrifuge the lysate to remove cell debris. Apply the supernatant to a chromatography column suitable for the chosen tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Wash the column and elute the purified protein.
-
Verification : Confirm purity and protein size using SDS-PAGE. Determine protein concentration using a standard method like the Bradford assay.
Causality: This method is chosen for its sensitivity, real-time monitoring capabilities, and the fact that many products of aromatic degradation pathways have unique UV-Vis absorbance spectra. For example, the formation of cis,cis-muconic acid from catechol by a dioxygenase can be monitored at 260 nm.[8][14][15] A similar principle applies to the substrates or products of hydrolases in the pathway.
-
Reaction Mixture Preparation : Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5) and a known concentration of the substrate (e.g., a specific dienelactone).[14][16] The pH is optimized to match the enzyme's presumed physiological operating conditions.
-
Pre-incubation : Equilibrate the reaction mixture to the desired assay temperature (e.g., 30°C).
-
Initiate Reaction : Start the reaction by adding a small, known amount of the purified enzyme to the cuvette.
-
Monitor Absorbance : Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance over time at a predetermined wavelength corresponding to the consumption of substrate or formation of product. The wavelength must be empirically determined based on the spectral properties of the specific compounds.
-
Calculate Activity : Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[14]
Causality: Determining K_m (Michaelis constant) and k_cat (turnover number) provides a quantitative measure of an enzyme's affinity for its substrate and its maximum catalytic efficiency, respectively. This is the foundation of any objective performance comparison.[17]
-
Set Up Assays : Prepare a series of enzyme assays as described in section 4.3, but vary the substrate concentration over a wide range (typically from ~0.1 x K_m to ~10 x K_m).
-
Measure Initial Velocities : For each substrate concentration, measure the initial reaction velocity (V₀).
-
Data Plotting : Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Non-linear Regression : Fit the resulting data to the Michaelis-Menten equation using a suitable software package (e.g., GraphPad Prism): V₀ = (V_max * [S]) / (K_m + [S])
-
Calculate Parameters : The software will provide the best-fit values for V_max (maximum velocity) and K_m.
-
Calculate k_cat : Calculate the turnover number using the equation: k_cat = V_max / [E]t where [E]t is the total enzyme concentration used in the assay. The catalytic efficiency is then reported as k_cat/K_m.
Conclusion and Future Outlook
The effective bioremediation of dihydroxylated chlorobenzoates relies on a cascade of enzymes, with α/β hydrolases playing a vital role in processing ring-fission products. This guide demonstrates that while these enzymes are widespread, their performance is highly dependent on both the specific substrate and the microbial source. Key differentiators include substrate specificity, particularly concerning the degree and position of chlorination, and overall catalytic efficiency (k_cat/K_m).
Future research should focus on the discovery and characterization of novel hydrolases from extremophiles or through metagenomic screening of contaminated sites. Such efforts could uncover enzymes with superior stability, broader substrate ranges, or higher catalytic rates. Furthermore, protein engineering techniques, such as directed evolution, can be employed to tailor the active sites of known hydrolases to improve their activity on particularly recalcitrant dihydroxylated chlorobenzoate isomers, paving the way for more efficient and robust biocatalytic solutions.[18]
References
- Smolecule. (n.d.). Application Notes and Protocols: Enzymatic Degradation of 4,5-Dichlorocatechol.
- Ngai, K. L., et al. (1987). Dienelactone hydrolase from Pseudomonas sp. strain B13. Journal of Bacteriology.
- Schlömann, M., et al. (1990). Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and 3-Oxoadipyl-CoA Thiolase. Journal of Bacteriology.
- Wittich, R. M., et al. (2000). Metabolism of Dichloromethylcatechols as Central Intermediates in the Degradation of Dichlorotoluenes by Ralstonia sp. Strain PS12. Applied and Environmental Microbiology.
- Araújo, J. M., et al. (2014). EPR Studies of Chlorocatechol 1,2-Dioxygenase: Evidences of Iron Reduction during Catalysis and of the Binding of Amphipatic Molecules. PLoS ONE.
- ResearchGate. (n.d.). Degradative pathways for catechol, 4-chlorocatechol, and 3,5-dichlorocatechol.
- Reineke, W., & Knackmuss, H. J. (1984). Hybrid pathway for chlorobenzoate metabolism in Pseudomonas sp. B13 derivatives. Journal of Bacteriology.
- Holmquist, M. (2000). Alpha/Beta-hydrolase fold enzymes: structures, functions and mechanisms. Protein & Peptide Letters.
- ResearchGate. (n.d.). Kinetic parameters for catechol 1,2-dioxygenase from intact cells and crude cell extracts.
- Haugland, R. A., et al. (1988). Variation in the ability of Pseudomonas sp. strain B13 cultures to utilize meta-chlorobenzoate is associated with tandem amplification and deamplification of DNA. Journal of Bacteriology.
- Mars, A. E., et al. (1994). Chlorocatechol 1,2-dioxygenase from Rhodococcus erythropolis 1CP. Kinetic and immunochemical comparison with analogous enzymes from gram-negative strains. Biochemical Journal.
- Bollag, J. M., et al. (1968). 2,4-D Metabolism - Enzymatic Degradation of Chlorocatechols. Journal of Agricultural and Food Chemistry.
- Holmquist, M. (2000). Alpha/Beta-hydrolase fold enzymes: structures, functions and mechanisms. Current Protein & Peptide Science.
- Reineke, W., & Knackmuss, H. J. (1984). Hybrid pathway for chlorobenzoate metabolism in Pseudomonas sp. B13 derivatives. Journal of Bacteriology.
- Goscinski, A., et al. (2020). α/β Hydrolases: Toward Unraveling Entangled Classification. International Journal of Molecular Sciences.
- van der Meer, J. (2020). Exploring the emergence of pesticide degradation in the α/β hydrolase superfamily. Apollo - University of Cambridge Repository.
- ResearchGate. (n.d.). The modular structure of α/β‐hydrolases.
- Schlosser, D., & Schmauder, H. P. (1998). Degradation of 2,4-dichlorophenol and pentachlorophenol by two brown rot fungi. FEMS Microbiology Letters.
- Beil, S., et al. (1999). Expression of Chlorocatechol 1,2-Dioxygenase and Chlorocatechol 2,3-Dioxygenase Genes in Chlorobenzene-Contaminated Subsurface Samples. Applied and Environmental Microbiology.
- ResearchGate. (2026). Characteristics and 3,5-dichlorocatechol 1,2 -dioxygenase gene location of Pseudomonas sp GT241-1.
- Aguillón-Solís, E., et al. (2020). Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico. Frontiers in Microbiology.
- da Silva, M. C., et al. (2012). Enzymatic activity of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase produced by Gordonia polyisoprenivorans. Brazilian Journal of Microbiology.
- Ramaswamy, S., et al. (2018). Catechol 1,2-Dioxygenase is an Analogue of Homogentisate 1,2-Dioxygenase in Pseudomonas chlororaphis Strain UFB2. International Journal of Molecular Sciences.
- Wittich, R. M., et al. (2000). Metabolism of Dichloromethylcatechols as Central Intermediates in the Degradation of Dichlorotoluenes by Ralstonia sp. Strain PS12. Applied and Environmental Microbiology.
- MedChemExpress. (n.d.). 3,5-Dichlorocatechol.
- Salamitou, S., et al. (2012). Activity of a Carboxyl-Terminal Truncated Form of Catechol 2,3-Dioxygenase from Planococcus sp. S5. International Journal of Molecular Sciences.
- Potrawfke, T., et al. (1998). Chlorocatechols Substituted at Positions 4 and 5 Are Substrates of the Broad-Spectrum Chlorocatechol 1,2-Dioxygenase of Pseudomonas chlororaphis RW71. Applied and Environmental Microbiology.
- Sigma-Aldrich. (n.d.). 3,5-Dichlorocatechol.
- Holmquist, M. (2000). Alpha Beta-Hydrolase Fold Enzymes Structures, Functions and Mechanisms. Current Protein & Peptide Science.
- Miallau, L., et al. (2015). Unveiling the functional diversity of the Alpha-Beta hydrolase fold in plants. PLoS ONE.
- Wang, Y., et al. (2020). Effect of a Novel Alpha/Beta Hydrolase Domain Protein on Tolerance of K. marxianus to Lignocellulosic Biomass Derived Inhibitors. Frontiers in Bioengineering and Biotechnology.
- Baltar, F., et al. (2020). Kinetic modulation of bacterial hydrolases by microbial community structure in coastal waters. Environmental Microbiology.
- Jiménez, D. J., et al. (2016). Compositional profile of α/β-hydrolase fold proteins in mangrove soil metagenomes. PeerJ.
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Alpha/Beta-hydrolase fold enzymes: structures, functions and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Chlorocatechol 1,2-dioxygenase from Rhodococcus erythropolis 1CP. Kinetic and immunochemical comparison with analogous enzymes from gram-negative strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
- 15. scielo.br [scielo.br]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Exploring the emergence of pesticide degradation in the α/β hydrolase superfamily [repository.cam.ac.uk]
Benchmarking Solid Phase Extraction Recovery Rates for 2,6-Dichloro-3,5-dihydroxybenzoic Acid
As application scientists, we frequently encounter analytes that defy standard extraction paradigms. 2,6-dichloro-3,5-dihydroxybenzoic acid (2,6-DC-3,5-DHBA) is a prime example. This highly polar, acidic compound is a critical intermediate in the bioremediation of the recalcitrant groundwater micropollutant 2,6-dichlorobenzamide (BAM) by Aminobacter sp. MSH1 .
Accurate quantification of this intermediate is essential for validating microbial degradation kinetics. However, recovering it from complex aqueous matrices requires moving beyond traditional reversed-phase methodologies. This guide objectively benchmarks three Solid Phase Extraction (SPE) sorbent chemistries, detailing the mechanistic causality behind their performance and providing a self-validating protocol for optimal recovery.
The Analyte's Chemical Profile: A Retention Challenge
To design a successful extraction protocol, we must first deconstruct the molecule's chemical personality:
-
Extreme Hydrophilicity: The presence of two meta-hydroxyl groups creates a massive hydration shell, making the molecule highly water-soluble and resistant to partitioning into hydrophobic stationary phases.
-
Ultra-Low pKa: The carboxylic acid group is flanked by two electron-withdrawing ortho-chlorine atoms. This strong inductive effect drastically lowers the pKa of the carboxylate to approximately 1.5–2.0.
The Causality of Reversed-Phase Failure: In traditional Silica C18 or polymeric Hydrophilic-Lipophilic Balance (HLB) extractions, acidic analytes must be fully protonated (neutralized) to achieve retention. For 2,6-DC-3,5-DHBA, this requires acidifying the sample to a pH < 0.5. Not only is this hazardous and likely to degrade silica-based sorbents, but the molecule's dual hydroxyl groups still prevent efficient hydrophobic retention.
Catabolic pathway of BAM yielding the 2,6-dichloro-3,5-dihydroxybenzoic acid intermediate.
Benchmarking SPE Sorbents
To objectively evaluate recovery, simulated groundwater samples were spiked with 100 µg/L of 2,6-DC-3,5-DHBA. Extractions were performed using three distinct sorbent chemistries. The quantitative results clearly demonstrate that exploiting the molecule's permanent negative charge via Mixed-Mode Anion Exchange (MAX) is vastly superior to relying on hydrophobic interactions .
Quantitative Recovery Data
| SPE Sorbent Type | Retention Mechanism | Loading pH | Elution Solvent | Mean Recovery (%) | RSD (%) |
| Silica C18 | Hydrophobic (Van der Waals) | 2.0 | 100% Methanol | 18.4 | 12.5 |
| Polymeric HLB | Hydrophobic & Dipole-Dipole | 2.0 | Methanol / Acetonitrile | 64.2 | 8.3 |
| Mixed-Mode MAX | Anion Exchange & Hydrophobic | 7.0 | 2% Formic Acid in Methanol | 96.8 | 3.1 |
Table 1: Comparative recovery rates of 2,6-DC-3,5-DHBA across different SPE sorbent chemistries (n=6).
The Self-Validating MAX Protocol
A robust analytical method must be a self-validating system. If recovery is low, the protocol must inherently tell you where the analyte was lost. By utilizing a surrogate recovery standard and systematically collecting all SPE fractions (Load, Wash 1, Wash 2, Elute) for LC-MS/MS analysis, researchers can definitively distinguish between sample breakthrough and incomplete elution .
Step-by-Step Methodology
1. Sample Pre-treatment & Spiking
-
Action: Spike the sample with a surrogate internal standard (e.g., 3,5-dichloro-4-hydroxybenzoic acid) and buffer the matrix to pH 7.0 using 100 mM phosphate buffer.
-
Causality: At pH 7.0, the target analyte is >99.9% ionized (deprotonated). This guarantees strong electrostatic binding to the positively charged quaternary amine groups on the MAX sorbent.
2. Sorbent Conditioning (e.g., Oasis® MAX, 60 mg/3 cc)
-
Action: Pass 2 mL of Methanol, followed by 2 mL of MS-grade Water.
-
Causality: Methanol wets the polymeric backbone to enable hydrophobic interactions, while water prepares the phase for the aqueous sample.
3. Sample Loading
-
Action: Load the buffered sample at a controlled flow rate of 1 mL/min. Collect the load effluent.
-
Self-Validation Check: Analyze the load effluent. Detection of the analyte here indicates that the sorbent's ion-exchange capacity was exceeded, or the sample pH was incorrectly adjusted.
4. Wash 1 (Aqueous)
-
Action: Pass 2 mL of 5% NH₄OH in Water. Collect the wash fraction.
-
Causality: The high pH ensures the analyte remains negatively charged and locked onto the sorbent via ionic bonds. Simultaneously, this step washes away neutral and basic interferences.
5. Wash 2 (Organic)
-
Action: Pass 2 mL of 100% Methanol. Collect the wash fraction.
-
Causality: Methanol disrupts hydrophobic interactions, stripping away non-polar matrix lipids and organics. Because the analyte is held by strong electrostatic forces, it remains anchored to the sorbent despite the 100% organic wash.
6. Elution
-
Action: Elute the target analyte with 2 mL of 2% Formic Acid in Methanol.
-
Causality: The low pH of the formic acid protonates the carboxylic acid of the analyte, neutralizing its negative charge. This breaks the ionic bond with the sorbent. The methanol provides the necessary solvent strength to disrupt any remaining hydrophobic interactions, resulting in a sharp, concentrated elution band.
Mixed-Mode Anion Exchange (MAX) SPE workflow demonstrating the self-validating retention mechanism.
Conclusion
For highly polar, low-pKa metabolites like 2,6-dichloro-3,5-dihydroxybenzoic acid, traditional reversed-phase SPE is mechanistically inadequate. By shifting the paradigm to Mixed-Mode Anion Exchange (MAX), researchers can exploit the analyte's permanent negative charge, allowing for aggressive organic washing and resulting in near-quantitative recovery (>96%) with exceptional reproducibility.
References
-
T'Syen, J., et al. "Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway." Environmental Science & Technology, 2019.[Link]
-
Fakouri Baygi, S., et al. "Nontargeted Discovery of Novel Contaminants in the Great Lakes Region: A Comparison of Fish Fillets and Fish Consumers." Environmental Science & Technology, 2021.[Link]
-
Phenomenex. "Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV." Technical Note TN-1052.[Link]
2,6-Dichloro-3,5-dihydroxybenzoic acid proper disposal procedures
Comprehensive Laboratory Guide: Handling and Disposal of 2,6-Dichloro-3,5-dihydroxybenzoic Acid
Operational Context & Biochemical Significance
2,6-Dichloro-3,5-dihydroxybenzoic acid is a highly specific, structurally recalcitrant chlorinated aromatic compound. In environmental microbiology, analytical chemistry, and drug development, it is most frequently encountered as a critical intermediate in the biodegradation of the groundwater micropollutant 2,6-dichlorobenzamide (BAM)[1].
Because of its stable carbon-chlorine bonds and reactive phenolic hydroxyl groups, improper disposal can lead to severe environmental persistence and aquatic toxicity. As a preferred source for laboratory safety, this guide provides researchers with the mechanistic reasoning and step-by-step logistical procedures required to handle and dispose of this compound safely, ensuring compliance with environmental regulations.
Physicochemical Profile & Hazard Identification
To design an effective disposal strategy, operators must first quantify the chemical's hazard profile. The presence of two chlorine atoms on the aromatic ring significantly increases its lipophilicity and resistance to spontaneous hydrolysis, necessitating aggressive, high-temperature disposal methods rather than simple aqueous dilution[2].
Table 1: Hazard and Operational Data for 2,6-Dichloro-3,5-dihydroxybenzoic Acid
| Property / Hazard Parameter | Description / Value | Operational Implication |
| Chemical Classification | Chlorinated Phenolic Acid | Requires segregation from non-halogenated organic waste. |
| Physical State | Solid / Crystalline powder | Prone to aerosolization; handle in a ductless fume hood. |
| GHS Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed; causes severe skin/eye/respiratory irritation. |
| EPA Waste Code (US) | RCRA F027 (Analogous) | Must be treated as acutely hazardous halogenated waste. |
| Recommended Disposal | High-Temperature Incineration | Prevents the formation of toxic dioxins during combustion. |
Biocatalytic Degradation & Structural Recalcitrance
Expertise & Experience: Understanding why this compound is hazardous requires looking at its biological degradation pathway. Chlorinated aromatics do not readily break down in standard wastewater treatment plants. In nature, the mineralization of this compound is driven by a highly specialized enzymatic cascade found in strains like Aminobacter sp. MSH1[3].
Mechanistic Causality: The monooxygenase BbdD catalyzes the hydroxylation of 2,6-dichloro-3-hydroxybenzoic acid to form the target compound, 2,6-dichloro-3,5-dihydroxybenzoic acid. Because the aromatic ring is heavily electron-withdrawn by the halogens, standard hydrolytic enzymes cannot cleave it. Instead, the cell must utilize glutathione-dependent dehalogenases (BbdI and BbdE) to execute a thiolytic removal of the first chlorine, followed by the α/β hydrolase BbdC to remove the second[1]. This evolutionary complexity highlights why spontaneous environmental degradation is nearly impossible, making strict laboratory disposal protocols mandatory.
Enzymatic degradation of BAM highlighting the 2,6-dichloro-3,5-dihydroxybenzoic acid intermediate.
Step-by-Step Disposal & Spill Management Protocols
The following protocols are designed as self-validating systems . By verifying intermediate states (such as pH levels and phase compatibility), operators ensure that the final waste product is safe for transport and will not cause adverse reactions in storage.
Protocol A: Liquid Waste Consolidation
Causality Check: Why strictly segregate this from non-halogenated waste? Mixing halogenated aromatics with non-halogenated solvents alters the required combustion temperature during waste processing. If the temperature is too low, incomplete combustion of 2,6-dichloro-3,5-dihydroxybenzoic acid generates highly toxic polychlorinated dibenzodioxins (PCDDs).
-
Preparation: Don appropriate PPE (nitrile gloves, splash goggles, and a chemically resistant lab coat). Ensure the primary waste carboy is made of High-Density Polyethylene (HDPE), which resists acidic degradation.
-
Neutralization (Self-Validation Step): If the compound is dissolved in an acidic aqueous buffer, slowly add 1M NaOH until the solution reaches a pH of 6.0–8.0. Validation: Test with a pH indicator strip. Neutralizing the acidic phenolic protons prevents pressure buildup and volatile off-gassing during transit.
-
Transfer: Pour the neutralized solution into a designated "Halogenated Organic Waste" container using a secondary containment funnel.
-
Documentation: Log the exact volume and concentration on the hazardous waste manifest. Never use abbreviations; write out "2,6-Dichloro-3,5-dihydroxybenzoic acid" fully.
Protocol B: Solid Waste & Spill Management
Solid spills of the crystalline powder pose an immediate inhalation hazard.
-
Immediate Containment: Do not dry sweep, as this will aerosolize the fine particles. Instead, lightly dampen the spill area with a compatible solvent (e.g., a small amount of water or ethanol) to bind the dust.
-
Absorption: Cover the dampened spill with an inert absorbent material such as sand or vermiculite[2]. Causality Check: Inert absorbents are mandatory because using combustible materials (like sawdust) with reactive organics can trigger localized exothermic reactions.
-
Collection: Use a non-sparking scoop to collect the absorbed slurry. Place it into a sealable, rigid hazardous waste container.
-
Decontamination: Wash the spill surface with a mild alkaline detergent to solubilize and remove any remaining phenolic residues, followed by a final water wipe.
-
Final Disposal: Transfer the sealed container to the facility's central hazardous waste accumulation area for high-temperature incineration under EPA/RCRA guidelines[2].
References
-
Tang, F. H. M., et al. "Toward Improved Bioremediation Strategies: Response of BAM-Degradation Activity to Concentration and Flow Changes in an Inoculated Bench-Scale Sediment Tank." Environmental Science & Technology, ACS Publications. Available at:[Link]
-
Raes, B., et al. "Aminobacter sp. MSH1 Mineralizes the Groundwater Micropollutant 2,6-Dichlorobenzamide through a Unique Chlorobenzoate Catabolic Pathway." Environmental Science & Technology, ACS Publications. Available at:[Link]
Sources
Navigating the Safe Handling of 2,6-Dichloro-3,5-dihydroxybenzoic Acid: A Guide for Laboratory Professionals
An Essential Guide for Researchers in Drug Development and Chemical Synthesis on the Safe Handling, Storage, and Disposal of 2,6-Dichloro-3,5-dihydroxybenzoic Acid.
As a novel dichlorinated and dihydroxylated benzoic acid derivative, 2,6-Dichloro-3,5-dihydroxybenzoic acid presents a unique set of handling challenges for laboratory professionals. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a comprehensive safety protocol can be established by examining data from structurally similar molecules and adhering to best practices for handling halogenated aromatic compounds. This guide synthesizes available information to provide a robust framework for ensuring personal and environmental safety.
Hazard Assessment: Understanding the Risks
Due to the presence of both chloro and hydroxyl functional groups on a benzoic acid backbone, 2,6-Dichloro-3,5-dihydroxybenzoic acid is anticipated to exhibit certain hazardous properties. Based on the safety profiles of related compounds such as 3,5-Dichlorobenzoic acid and various dihydroxybenzoic acids, researchers should assume this compound may cause:
-
Skin Irritation: Halogenated organic compounds and phenolic groups can be irritating to the skin upon contact.[1][2][3][4]
-
Serious Eye Irritation: Chemicals of this class are often potent eye irritants, capable of causing significant damage if not handled with appropriate eye protection.[2][3][4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[5][7]
Given its classification as a halogenated organic compound, it is also prudent to consider the potential for central nervous system depression, as well as liver and kidney effects with significant exposure, although specific data for this compound is lacking.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 2,6-Dichloro-3,5-dihydroxybenzoic acid. The following table summarizes the recommended PPE, with detailed explanations below.
| PPE Category | Specific Recommendation |
| Hand Protection | Nitrile gloves are the minimum requirement. For prolonged contact, consider heavier nitrile or butyl rubber gloves. |
| Eye & Face Protection | Tight-sealing safety goggles are mandatory. A face shield should be worn when there is a risk of splashes. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary if dust or aerosols are generated outside of a fume hood. |
| Protective Clothing | A laboratory coat is required. For larger quantities, consider a chemical-resistant apron. |
Hand Protection: Nitrile gloves should be worn for all handling procedures.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use. For procedures with a higher risk of splash or prolonged contact, heavier nitrile gloves are recommended. Aromatic and halogenated hydrocarbons have the potential to attack many glove materials; therefore, gloves should be changed immediately if contamination is suspected.[8]
Eye and Face Protection: At a minimum, tight-sealing safety goggles are required to protect against dust particles and splashes. When handling larger quantities or performing reactions that could result in splashing, a full-face shield should be worn in addition to safety goggles.
Respiratory Protection: To prevent inhalation of fine dust particles, all weighing and handling of the solid compound should be conducted in a certified chemical fume hood or a glove box.[2] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator appropriate for organic vapors and particulates should be used.
Protective Clothing: A standard laboratory coat should be worn at all times.[1] For procedures involving larger quantities, a chemical-resistant apron is recommended to provide an additional layer of protection.[9]
Engineering Controls: Creating a Safe Workspace
The primary engineering control for handling 2,6-Dichloro-3,5-dihydroxybenzoic acid is a properly functioning chemical fume hood.[2] This will ensure that any dust or vapors are effectively contained and exhausted from the laboratory. Emergency safety equipment, including an eyewash station and a safety shower, must be readily accessible and regularly tested.[10]
Safe Handling and Storage Protocols
Handling:
-
Avoid generating dust.
-
Use with adequate ventilation, preferably in a chemical fume hood.[2]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
Store in a properly labeled container.
Spill and Emergency Procedures: A Step-by-Step Guide
Spill Response:
-
Evacuate and Isolate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. For larger spills, a respirator and chemical-resistant apron may be necessary.
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation. For solutions, use an inert absorbent material to contain the spill.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent pads and used PPE, must be disposed of as hazardous waste in a properly labeled container.[2]
Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing 2,6-Dichloro-3,5-dihydroxybenzoic acid, whether in solid form or in solution, must be treated as halogenated organic waste.[1] It should be collected in a designated, properly labeled, and sealed container for disposal by a licensed hazardous waste disposal company.[2] Under no circumstances should this chemical be disposed of down the drain.[1]
Safe Handling Workflow
The following diagram outlines the critical steps for the safe handling of 2,6-Dichloro-3,5-dihydroxybenzoic acid from receipt to disposal.
Caption: Workflow for Safe Handling of 2,6-Dichloro-3,5-dihydroxybenzoic acid.
By adhering to these guidelines, researchers can confidently and safely work with 2,6-Dichloro-3,5-dihydroxybenzoic acid, minimizing personal risk and ensuring environmental protection.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Santa Cruz Biotechnology. (2017, December 6). Safety Data Sheet - 3,5-Dihydroxybenzoic acid.
- TCI Chemicals. (2025, October 31). Safety Data Sheet - 2,3-Dihydroxybenzoic Acid.
- PSFC. (n.d.). Halogenated Solvents.
- NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet - 3,5-Dichlorobenzoic acid.
- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet - 2,6-Dihydroxybenzoic acid.
- Sigma-Aldrich. (2025, November 7). Safety Data Sheet - 3,4-Dihydroxybenzoic acid.
- TCI Chemicals. (2025, November 5). Safety Data Sheet - 2,6-Dichlorobenzoic Acid.
- Labour Department. (n.d.). Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals.
- Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet - 3,5-Dihydroxybenzoic acid.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet - 2,6-Dihydroxybenzoic acid.
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. safety.nmsu.edu [safety.nmsu.edu]
- 9. labour.gov.hk [labour.gov.hk]
- 10. support.hpe.com [support.hpe.com]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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